molecular formula C6H10O2<br>CH2=C(CH3)COO(C2H5)<br>C6H10O2 B3431339 Ethyl methacrylate CAS No. 9003-42-3

Ethyl methacrylate

Cat. No.: B3431339
CAS No.: 9003-42-3
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Description

Ethyl Methacrylate (EMA), with the CAS number 97-63-2, is a versatile ester of methacrylic acid characterized by its clear, colorless appearance and a distinctive, pungent odor. Its molecular structure, featuring a carbon-carbon double bond and an ester functional group, makes it a highly reactive monomer suitable for a wide range of polymerization processes, contributing properties like excellent flexibility, strong adhesion, and UV resistance to resulting polymers . This reagent is fundamental in materials science research and industrial development. Key research and industrial applications include: • Polymer and Resin Synthesis: Serves as a foundational monomer for producing acrylic plastics and resins. Its ability to copolymerize with other monomers, such as Mthis compound (MMA) or styrene, allows researchers to tailor polymers for specific characteristics like transparency, durability, and shatter resistance, which are valuable for optics, packaging, and consumer goods . • Advanced Adhesives and Sealants: Valued in developing high-performance acrylic adhesives for the automotive and aerospace sectors. Studies on its polymerization kinetics, including under novel conditions like ultrasound-assisted phase-transfer catalysis, are explored to enhance bond strength, flexibility, and curing efficiency . • Coatings and Paints: Incorporated into formulations for automotive and architectural coatings to improve critical performance aspects such as gloss retention, weatherability, and resistance to scratching and fading, thereby extending the product's lifespan . • Material Functionalization: The polymerization mechanism has been extensively studied, including anionic initiation with catalysts like BuLi in toluene, which can yield polymers with specific tacticities (syndiotactic vs. isotactic), informing the design of materials with precise structural properties . For R&D use only. This product is not intended for diagnostic, therapeutic, or personal use. It is a flammable liquid and should be handled with appropriate safety precautions, including the use of personal protective equipment and adherence to the guidelines in the supplied Safety Data Sheet (SDS). Typical specifications include a purity of ≥99.5% and moisture content <0.1%, stabilized to prevent premature polymerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
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InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C
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Molecular Formula

C6H10O2, Array
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Related CAS

9003-42-3, 26814-01-7, 26814-02-8
Record name Poly(ethyl methacrylate)
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DSSTOX Substance ID

DTXSID1025308
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor.
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Boiling Point

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F
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Flash Point

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor
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Density

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F
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Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.
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Color/Form

Colorless, liquid

CAS No.

97-63-2, 9003-42-3
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Melting Point

-103 °F (NTP, 1992), -75 °C, -103 °F
Record name ETHYL METHACRYLATE
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Synthetic Methodologies for Ethyl Methacrylate and Its Derivatives

Esterification Pathways for Ethyl Methacrylate (B99206) Production

The primary industrial method for producing ethyl methacrylate is through the esterification of methacrylic acid with ethanol (B145695). This process involves a direct reaction between the carboxylic acid and the alcohol, typically in the presence of a catalyst and a polymerization inhibitor to prevent the monomer from polymerizing under reaction conditions. google.com

In a common approach, methacrylic acid and absolute ethanol are used as the primary raw materials. google.com The reaction generates this compound and water. Key parameters are carefully controlled to maximize yield and purity. The molar ratio of methacrylic acid to ethanol can range from 1:1 to 5:1. google.com The reaction is conducted at temperatures between 85-105°C, with the temperature at the top of the distillation column maintained at 76-78°C. google.com This method boasts a high conversion rate for methacrylic acid, exceeding 90%, and allows for the recycling of unreacted acid, the catalyst, and the inhibitor, which significantly reduces production costs. google.com

Another established pathway is a transesterification reaction. This involves reacting methacrylic acid with an ethyl ester of a different aliphatic carboxylic acid, such as ethyl acetate (B1210297), in the presence of an acid catalyst and water. google.com This method can also efficiently produce this compound in a single reaction system. google.com Catalysts for these esterification reactions are typically mineral acids, organic acids, or cation exchange resins. google.com

Table 1: Comparative Data on Esterification Pathways for this compound Production An interactive table. Click on headers to sort.

Pathway Reactants Catalyst Type Reaction Temperature (°C) Key Features Reference
Direct Esterification Methacrylic Acid, Absolute Ethanol Not specified, but recyclable 85-105 Methacrylic acid conversion >90%; no additional water-carrying agent needed. google.com
Transesterification Methacrylic Acid, Ethyl Acetate Cation exchange resin, mineral acid, or organic acid 50-120 Utilizes an aliphatic ethyl ester as the ethanol source. google.com

Advanced Synthetic Approaches for Functionalized this compound Monomers

Beyond the standard production of this compound, significant research has been devoted to developing advanced synthetic methods for creating functionalized monomers and polymers with tailored properties. These approaches often prioritize speed, efficiency, and environmental sustainability.

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of polymers and functional materials derived from methacrylate monomers. This method uses microwave irradiation to accelerate reactions, often in conjunction with a chemical initiator. hep.com.cn It is particularly effective for graft copolymerization, where monomer chains are attached to a polymer backbone. hep.com.cnresearchgate.net

Examples of this technique include:

Grafting onto Polysaccharides: Poly(2-hydroxyethylmethacrylate) (PHEMA) has been successfully grafted onto agar (B569324) using a combination of a ceric ammonium (B1175870) nitrate (B79036) (CAN) initiator and microwave irradiation. hep.com.cn The microwaves facilitate the formation of free radical sites on the agar backbone, initiating the polymerization of the HEMA monomer. hep.com.cn Similarly, diethylamino this compound (DEAEMA) has been grafted onto xanthan gum under microwave heating to create novel copolymers for applications like metal adsorption. americanelements.com

Functionalization of Oligomers: A co-oligomer of this compound and glycidyl (B131873) methacrylate, [P(EMA)-co-(GMA)], can be functionalized using microwave-assisted synthesis. mdpi.com This procedure involves a covalent reaction between the oligomer and various reactants, such as ethanolamine (B43304) or xylitol, to introduce new functional groups onto the polymer chain. mdpi.com

The primary advantages of microwave-assisted methods are that they are fast, easy to control, and highly reproducible. hep.com.cn

Table 2: Examples of Microwave-Assisted Synthesis of this compound Derivatives An interactive table. Click on headers to sort.

Derivative/System Backbone Monomer Initiation System Purpose Reference
Ag-g-P(HEMA) Agar 2-Hydroxythis compound (HEMA) Ceric Ammonium Nitrate (CAN) Flocculant for wastewater treatment hep.com.cn
GG-g-poly(DMAEMA) Gellan Gum 2-(Dimethylamino)this compound (DMAEMA) Ammonium Persulfate/TMEDA Graft copolymer synthesis researchgate.nettandfonline.com
mwXG-g-DEAEMA Xanthan Gum Diethylamino this compound (DEAEMA) Not specified Adsorbent for hexavalent chromium americanelements.com
Functionalized P(EMA)-co-(GMA) [P(EMA)-co-(GMA)] Ethanolamine, Xylitol, L-ornithine DBU (catalyst for Xylitol) Convert hydrophobic oligomer to hydrophilic network mdpi.com

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to methacrylate synthesis. chinesechemsoc.orgacs.org These approaches aim to create more sustainable and environmentally benign manufacturing routes.

Key green strategies include:

Phase Transfer Catalysis: The free radical polymerization of monomers like this compound can be conducted in a biphasic system (e.g., ethyl acetate/water) using a phase transfer catalyst. ripublication.com This technique facilitates the reaction between water-soluble initiators and organic-soluble monomers, offering mild reaction conditions and high conversion rates while minimizing the need for potentially toxic solvents. ripublication.com

Aqueous and Bio-based Solvents: Significant effort has gone into replacing volatile organic compounds (VOCs) with greener alternatives. acs.org Water is an ideal green solvent, and methods like vesicular catalysis, where polymerization occurs within the hydrophobic layers of polymer vesicles suspended in water, have been developed for the stereoregular polymerization of methacrylates. chinesechemsoc.org Additionally, bio-based solvents such as Cyrene have been successfully used for advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP), demonstrating comparable or even superior performance to traditional polar aprotic solvents. acs.org

Biotechnological Production: There is growing interest in producing methacrylate esters through biological processes. Patents from companies like Mitsubishi Chemical Corp. describe methods for the biological production of monomers including this compound via fermentation in microorganisms like E. coli. rsc.org This represents a shift from fossil-based feedstocks to renewable raw materials. rsc.org

Eco-Friendly Catalysts: Research has explored the use of natural and reusable catalysts, such as modified clays (B1170129) (e.g., Maghnite-H+), to replace conventional toxic catalysts in the polymerization of methacrylates. researchgate.net

The synthesis of specialized this compound derivatives allows for the creation of monomers with unique functionalities, enabling the development of advanced materials for specific applications. These derivatives often combine the properties of methacrylates with other reactive groups.

A key example is Triethoxysilylpropylcarbamate this compound . specificpolymers.comspecificpolymers.com This monomer integrates a polymerizable methacrylate group with a triethoxysilane (B36694) group. specificpolymers.com The silane (B1218182) functionality provides enhanced adhesion to inorganic substrates like glass and metal, improves durability, and enables surface modification through sol-gel processes. specificpolymers.comspecificpolymers.com The methacrylate group allows for rapid polymerization and compatibility with a wide range of resin systems. specificpolymers.com

A general and powerful strategy for creating specialized derivatives is the post-polymerization modification of a reactive precursor polymer. For instance, a random co-oligomer of this compound (EMA) and a functional monomer like glycidyl methacrylate (GMA) can be synthesized first. mdpi.com The reactive epoxy groups of the GMA units within the P(EMA)-co-(GMA) chain can then be modified through ring-opening reactions with various nucleophiles. This approach has been used to covalently attach molecules such as ethanolamine, xylitol, and L-ornithine, thereby introducing hydroxyl, amino, and other functional groups to the this compound-containing polymer backbone. mdpi.com

Table 3: Examples of Specialized this compound Derivatives and Precursors An interactive table. Click on headers to sort.

Compound Name Key Functional Groups Synthetic Strategy Primary Application/Feature Reference
Triethoxysilylpropylcarbamate this compound Methacrylate, Triethoxysilane, Carbamate Not detailed, likely multi-step synthesis Adhesion promotion, surface modification, crosslinking specificpolymers.comspecificpolymers.com
Poly[(this compound)-co-(glycidyl methacrylate)] Methacrylate, Epoxide Co-polymerization of EMA and GMA Reactive precursor for further functionalization mdpi.com
P(EMA)-co-(GMA) functionalized with Ethanolamine Methacrylate, Hydroxyl, Amine Post-polymerization modification Introduction of hydrophilic moieties mdpi.com
P(EMA)-co-(GMA) functionalized with Xylitol Methacrylate, Multiple Hydroxyls Post-polymerization modification Creating a hydrophilic 3D network mdpi.com

Polymerization Kinetics and Mechanisms of Ethyl Methacrylate

Fundamental Studies in Ethyl Methacrylate (B99206) Homopolymerization

Free Radical Polymerization Kinetics

Free radical polymerization (FRP) is a common method for synthesizing PEMA. The process is typically initiated by the decomposition of a radical initiator, such as potassium peroxydisulphate (PDS) or azobisisobutyronitrile (AIBN), to produce free radicals. tandfonline.comdergipark.org.tr These radicals then react with EMA monomers to initiate the polymerization chain.

The kinetics of FRP of EMA have been studied under various conditions. For instance, in a multi-site phase transfer catalyzed system using PDS as the initiator, the rate of polymerization (Rp) was found to increase with increasing concentrations of the monomer (EMA), the initiator (PDS), and the phase transfer catalyst. tandfonline.com The orders of reaction with respect to EMA, PDS, and the multi-site phase transfer catalyst were determined to be 0.50, 1.0, and 0.50, respectively. tandfonline.com This deviation from the typical first-order dependence on monomer concentration in some FRP systems can be attributed to factors like the monomer's involvement in the initiation step or the occurrence of primary radical termination. ripublication.com

The heat of polymerization for EMA in an aqueous emulsion system has been measured to be in the range of 13 to 19 kcal per mole. cdnsciencepub.com It has been observed that in the methacrylate series, the heat of polymerization increases from methyl to ethyl to n-butyl methacrylate. cdnsciencepub.com This trend is thought to be due to an increase in the proportion of head-to-head, tail-to-tail linkages with bulkier substituent groups, which reduces steric hindrance in the resulting polymer. cdnsciencepub.com

Computational Modeling of Propagation Kinetics (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have been employed to gain deeper insights into the propagation kinetics of EMA polymerization. researchgate.netacs.org DFT allows for the calculation of kinetic and thermodynamic parameters, providing a theoretical framework to understand the reaction mechanisms at a molecular level. researchgate.netdergipark.org.tr These studies often involve modeling the addition of a monomer to a growing polymer chain radical (dimeric, trimeric, etc.) to simulate the propagation step. researchgate.netacs.org

DFT studies have been used to investigate the structure-reactivity relationship, the effect of substituents, and solvent effects on the polymerization of methacrylate monomers. researchgate.net For example, a computational study on the free radical polymerization of EMA and ethyl α-hydroxy methacrylate (EHMA) used DFT to understand their propagation behavior. researchgate.net While quantitative agreement with experimental values can be challenging to achieve with simplified models, these computational approaches provide valuable qualitative agreement and predictive power for understanding reaction kinetics. researchgate.net The choice of DFT functional and basis set is crucial for obtaining accurate results, and various functionals have been tested to model the propagation kinetics of acrylates and methacrylates. acs.orgsci-hub.se

Influence of Reaction Conditions on Polymerization Rate and Conversion

Several reaction conditions significantly influence the rate and conversion of EMA polymerization.

Temperature: Increasing the temperature generally increases the rate of polymerization by accelerating the decomposition of the initiator and the propagation reaction. tandfonline.com However, the effect can be complex, as higher temperatures can also lead to an increased rate of termination reactions. In one study on the bulk polymerization of EMA, the effect of temperature was investigated in detail. researchgate.net Another study on dextran-hydroxy-ethyl-methacrylate (dex-HEMA) hydrogels showed that while an increase in temperature led to a more rapid polymerization, it decreased the Young's modulus of the resulting gel. nih.gov

Initiator Concentration: A higher initiator concentration leads to a greater number of primary radicals, which in turn increases the rate of polymerization. tandfonline.comnih.gov Studies have shown a direct relationship between the concentration of initiators like PDS and the polymerization rate of EMA. tandfonline.comripublication.com

Solvent: The choice of solvent can affect the polymerization kinetics. researchgate.net For instance, the polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a related methacrylate, showed different propagation rate coefficients in various solvents. engconfintl.org The solvent can influence the reactivity of the propagating species through interactions like hydrogen bonding. researchgate.net

Monomer Concentration: The rate of polymerization is dependent on the monomer concentration. tandfonline.comripublication.com Typically, a higher monomer concentration leads to a higher polymerization rate.

External Fields: The presence of a continuous external magnetic field has been shown to influence the radical bulk polymerization of methacrylates, including EMA. kpi.ua The magnetic field can reduce the induction period and increase both the polymerization rate and conversion. kpi.ua For EMA, the application of a magnetic field resulted in a 1.9-fold increase in conversion. kpi.ua

Controlled/Living Polymerization Techniques for this compound

Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers.

Atom-Transfer Radical Polymerization (ATRP) of this compound

Atom-transfer radical polymerization (ATRP) is a versatile controlled/living radical polymerization method that has been successfully applied to EMA. redalyc.orgscielo.br ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. capes.gov.brnih.gov This process allows for the synthesis of well-defined PEMA with controlled molecular weights and narrow molecular weight distributions. redalyc.orgscielo.br

The ATRP of EMA has been conducted using various catalytic systems. For example, ruthenium benzylidene complexes have been used as catalysts for the ATRP of EMA. redalyc.orgscielo.br In one study, using a Grubbs 1st generation catalyst, PEMA was obtained with a conversion of 65% after 16 hours. redalyc.org The kinetics of the polymerization and the properties of the resulting polymer, such as number-average molecular weight (Mn) and polydispersity index (PDI), are influenced by the choice of catalyst and reaction conditions. redalyc.orgresearchgate.net The controlled nature of ATRP allows for a linear increase in molecular weight with conversion. capes.gov.br

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for controlling the polymerization of EMA. hep.com.cnresearchgate.net RAFT polymerization utilizes a chain transfer agent (CTA), typically a dithioester compound, to mediate the polymerization process. hep.com.cn This allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. researchgate.net

The key to a successful RAFT polymerization is the selection of an appropriate CTA. hep.com.cn For methacrylates like EMA, 4-cyanopentanoic acid dithiobenzoate (CPADB) has been shown to be an effective RAFT agent. hep.com.cn The RAFT process has been used to synthesize various architectures, including block copolymers containing PEMA. rsc.org For instance, a poly(3-hydroxybutyrate) (PHB) macro-CTA was used to initiate the RAFT polymerization of 2-hydroxythis compound (HEMA), demonstrating the versatility of this technique. rsc.org The polymerization of a carbazole-containing this compound monomer via RAFT has also been reported to produce polymers with controlled molecular weight distribution and narrow polydispersity. researchgate.net

Graft Polymerization of this compound

Graft polymerization is a versatile method for modifying the properties of natural and synthetic polymers by covalently bonding PEMA chains onto a polymer backbone.

Starch is a common substrate for graft polymerization due to its biodegradability, availability, and the presence of hydroxyl groups that can serve as active sites for grafting. The kinetics of grafting EMA onto starch have been studied using redox initiators like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com

The graft polymerization process is influenced by several factors, including the concentrations of the monomer (EMA), the initiator (CAN), and the starch substrate, as well as temperature and pH. mdpi.comresearchgate.net Research has shown that the rate of graft polymerization of EMA onto starch can be described by the following expression: Rg = k[EMA]0.92[CAN]0.53[Starch]0.48. mdpi.com This indicates a near first-order dependence on the monomer concentration and approximately half-order dependence on both the initiator and starch concentrations.

The mechanism of graft polymerization of EMA onto starch initiated by ceric ions involves the generation of free radicals on the starch backbone. The Ce4+ ion forms a chelate complex with the hydroxyl groups of the anhydroglucose (B10753087) units in starch. mdpi.com This complex then disproportionates, leading to the oxidation of the hydroxyl group and the reduction of Ce4+ to Ce3+, creating a radical on the starch molecule.

This starch macroradical then initiates the polymerization of the EMA monomer, leading to the growth of a PEMA chain grafted onto the starch backbone. mdpi.com

St-OH + Ce4+ → Complex → St-O• + Ce3+ + H+

St-O• + n(EMA) → St-O-(EMA)n•

Termination of the growing grafted chains can occur through typical radical termination mechanisms, such as combination or disproportionation with another growing chain or a primary radical. iu.edu An alternative proposed mechanism suggests that graft polymer formation can also occur through the combination of growing homopolymer chains with the reactive sites on the backbone polymer. researchgate.net The reaction is inherently heterogeneous as the resulting graft copolymer is often insoluble in the aqueous reaction medium. researchgate.net

Kinetics of Grafting onto Various Substrates (e.g., Starch)

Impact of Monomer Purity and Inhibitors on Polymerization Processes

The purity of the this compound monomer and the presence of inhibitors are critical factors that can significantly affect the kinetics and outcome of the polymerization process.

Commercial EMA is typically supplied with a small amount of an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during storage and transport. iu.edu Inhibitors function by reacting with and deactivating any prematurely formed free radicals, thus introducing an induction period before polymerization begins. iu.edu For polymerization to proceed, the initiator must generate radicals at a rate sufficient to consume the inhibitor before significant monomer conversion can occur.

The concentration of the inhibitor has a direct impact on the polymerization kinetics. Increasing the inhibitor concentration can lead to a lower rate of polymerization. researchgate.net However, an optimal concentration may slow the reaction rate enough to reduce undesirable effects like high shrinkage stress, without significantly compromising the final degree of conversion or the mechanical properties of the polymer. researchgate.net The effectiveness of an inhibitor relies on its ability to react with free radicals more rapidly than the monomer does. iu.edu

The purity of the monomer itself is also paramount. Impurities present in the EMA monomer can act as initiators, chain transfer agents, or retarders, leading to deviations from expected kinetic behavior and affecting the properties of the final polymer. rsc.org For example, hydroperoxides, which can form from the reaction of the monomer with oxygen, can act as initiators, particularly at elevated temperatures. Other impurities might interfere with the catalyst in controlled polymerization techniques or lead to uncontrolled side reactions, resulting in a polymer with a broad molecular weight distribution and undesirable properties. rsc.org In some polymerization methods, such as anionic polymerization, the monomer and solvent must be of extremely high purity, as even trace amounts of protic impurities can terminate the living polymer chains. d-nb.info Therefore, removal of the inhibitor and purification of the monomer are often necessary steps before conducting a controlled polymerization.

Copolymerization Strategies Involving Ethyl Methacrylate

Reactivity Ratios and Monomer Sequence Distribution in Ethyl Methacrylate (B99206) Copolymers

The composition and microstructure of a copolymer chain are largely dictated by the monomer reactivity ratios, typically denoted as r₁ and r₂. These ratios compare the rate constant for a propagating chain ending in one monomer adding another molecule of the same monomer to the rate constant for it adding a molecule of the comonomer. For a copolymerization involving monomer 1 (e.g., EMA) and monomer 2, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate of addition of monomer 1 to a chain ending in monomer 1, versus the rate of addition of monomer 2 to a chain ending in monomer 1.

r₂ = k₂₂ / k₂₁ : The ratio of the rate of addition of monomer 2 to a chain ending in monomer 2, versus the rate of addition of monomer 1 to a chain ending in monomer 2.

The product of these ratios (r₁r₂) provides insight into the monomer sequence distribution. An r₁r₂ value close to 1 suggests an ideal or random copolymer, where the monomers are incorporated randomly along the chain. core.ac.uk A value less than 1 indicates a tendency toward alternation, while a value greater than 1 would suggest a tendency for block formation, though this is rare in free-radical polymerization. 182.160.97

The copolymerization of ethyl methacrylate (EMA) with mthis compound (MMA) is a classic example of combining two structurally similar acrylate (B77674) monomers. Research into their copolymerization, often conducted via free-radical polymerization, shows that the resulting copolymers tend to be random. researchgate.netredalyc.org The reactivity ratios are generally close to each other and their product is near unity, indicating that both propagating radicals (one ending in EMA and one in MMA) show similar preferences for adding either EMA or MMA. redalyc.org This leads to a statistical incorporation of both monomer units into the polymer backbone.

For instance, atom-transfer radical polymerization (ATRP) has been employed using ruthenium-based catalysts to synthesize poly(MMA-co-EMA), highlighting the controlled nature of modern polymerization techniques for creating these materials. redalyc.org Other studies have utilized bulk free-radical polymerization to create random copolymers of EMA and MMA with varying monomer ratios. researchgate.net

Table 1: Reactivity Ratios for this compound (M₁) and Mthis compound (M₂) Copolymerization

r₁ (EMA) r₂ (MMA) r₁ * r₂ Polymerization Conditions Source
1.054 1.103 1.16 Bulk, 70°C, BPO initiator core.ac.uk

Data sourced from multiple studies; conditions can affect values.

When EMA is copolymerized with monomers that have different chemical functionalities, such as vinyl acetate (B1210297) (VAC) and methacrylamide (B166291) (MAM), the resulting reactivity ratios and copolymer structures are more varied.

In the case of the EMA and MAM system, the reactivity ratios (r_EMA = 0.197, r_MAM = 0.230) are both less than one. ekb.egekb.eg This suggests that each growing radical chain prefers to react with the other monomer, leading to a tendency for the formation of an alternating copolymer. ekb.egekb.eg The similar reactivity of EMA and MAM in this system is attributed to the electronic effects of the amide and carbonyl groups present in the monomers. ekb.eg

Conversely, the copolymerization of vinyl acetate (VAC) with methacrylamide (MAM) shows highly disparate reactivity ratios (r_VAC = 0.294, r_MAM = 4.314). ekb.egekb.eg This indicates that the growing chain ending in a MAM unit strongly prefers to add another MAM monomer, suggesting a tendency toward block-like sequences of MAM. ekb.egekb.eg

Table 2: Reactivity Ratios for this compound (EMA) and Vinyl Acetate (VAC) with Methacrylamide (MAM)

Monomer 1 Monomer 2 r₁ r₂ r₁ * r₂ Copolymer Tendency Source
EMA MAM 0.197 0.230 0.045 Alternating ekb.egekb.eg

This compound is considered a hydrophobic monomer, and its copolymerization with other hydrophobic or hydrophilic monomers is a key strategy for creating amphiphilic materials. researchgate.netnih.gov

With Hydrophobic Monomers : Copolymerization of EMA with other hydrophobic monomers like butyl methacrylate (BMA) or cinnamyl methacrylate (CMA) typically results in random copolymers. In the EMA/BMA system, the reactivity ratios are close to unity (r_EMA = 1.054, r_BMA = 1.170), indicating a random distribution of monomer units. core.ac.uk When copolymerized with the bulkier cinnamyl methacrylate, the reactivity of the CMA growing radical is lower (r_CMA = 0.142) compared to EMA (r_EMA = 0.903), which also leads to the formation of random copolymers, though with a higher incorporation of the more reactive EMA. scielo.br

With Hydrophilic Monomers : The copolymerization of EMA with hydrophilic monomers like methacrylamide (MAM) or 2-hydroxythis compound (HEMA) is used to impart water-interactive properties to the final polymer. As discussed previously, the EMA-MAM system tends toward alternation. ekb.egekb.eg In ternary systems, such as those containing EMA (hydrophobic), amino-ethyl methacrylate (AEMA, cationic/hydrophilic), and hydroxyethyl (B10761427) methacrylate (HEMA, neutral/hydrophilic), the monomer composition can be tuned to balance antimicrobial activity and hemolytic properties. nih.gov The incorporation of the neutral HEMA allows for decoupling the effects of cationic and hydrophobic content. nih.gov

Table 3: Reactivity Ratios of this compound (EMA) with Various Hydrophobic and Hydrophilic Monomers

Monomer 1 (EMA) Monomer 2 r₁ r₂ Copolymer Type Source
EMA Butyl Methacrylate 1.054 1.170 Random core.ac.uk
EMA Cinnamyl Methacrylate 0.903 0.142 Random scielo.br

Incorporating functional monomers into an EMA backbone introduces reactive sites or stimuli-responsive behavior.

Glycidyl (B131873) Methacrylate (GMA) : GMA contains a reactive epoxy group. In its copolymerization with phenoxythis compound (POEMA), a monomer similar to EMA, GMA was found to be more reactive. tandfonline.com The reactivity ratios (r_POEMA and r_GMA) indicated a random copolymer but with some tendency for GMA to form small blocks. tandfonline.com Similarly, in copolymerization with other methacrylates, GMA often shows higher reactivity. researchgate.net

2-(Dimethylamino)this compound (DMAEMA) : DMAEMA is a pH-responsive monomer due to its tertiary amine group. Its copolymerization with other methacrylates, including EMA, is of great interest for creating "smart" materials. mdpi.comsemanticscholar.org Studies on the copolymerization of DMAEMA with various methacrylates show that the reactivity ratios are highly dependent on the comonomer and the solvent used. For instance, in the copolymerization of DMAEMA with mthis compound (MMA), reactivity ratios near unity (r_DMAEMA ≈ 1.13, r_MMA ≈ 1.07 in chloroform) have been reported, suggesting the formation of random copolymers. researchgate.net In another study involving DMAEMA and n-butyl methacrylate (BMA), the reactivity ratios were r_DMAEMA = 1.07 and r_BMA = 1.24, also pointing to a random copolymer architecture. nih.gov

Table 4: Reactivity Ratios for Functionalized Methacrylates with Other Methacrylates

Monomer 1 Monomer 2 r₁ r₂ System/Solvent Source
Phenoxythis compound Glycidyl Methacrylate <1 >1 2-butanone tandfonline.com
2-(Dimethylamino)this compound Mthis compound 1.13 1.07 Chloroform researchgate.net
2-(Dimethylamino)this compound n-Butyl Methacrylate 1.07 1.24 Water/2-propanol nih.gov

Copolymerization with Hydrophobic and Hydrophilic Monomers

Synthesis of Complex Copolymer Architectures

Beyond simple linear chains, copolymerization allows for the creation of more complex architectures. The monomer sequence—be it random, alternating, block, or gradient—is a primary determinant of the polymer's macroscopic properties.

Random copolymers are characterized by a statistical distribution of monomer units along the polymer chain. This architecture is commonly achieved when the reactivity ratios of the two monomers are similar, and their product (r₁r₂) is close to one. 182.160.97 In such cases, the growing polymer chain does not show a significant preference for adding one monomer over the other.

Many copolymerization systems involving this compound result in random copolymers. For example:

The free-radical copolymerization of EMA and cinnamyl methacrylate (CMA) yields random copolymers due to the reactivity ratios r_EMA = 0.903 and r_CMA = 0.142. scielo.br

Copolymers of mthis compound (MMA) and 2-ethoxythis compound (EOEMA) , a monomer structurally related to EMA, were found to be random, as indicated by their reactivity ratios (r_MMA = 0.8436, r_EOEMA = 0.7751). sapub.org

Amphiphilic random copolymers of 2-(dimethylamino)this compound (DMAEMA) and n-butyl methacrylate (BMA) have been synthesized via atom transfer radical polymerization (ATRP). nih.gov

Random copolymers of perfluoroalkyl this compound, mthis compound, and butyl acrylate have been synthesized by free radical polymerization, creating materials with low surface free energies. researchgate.net

The synthesis of random copolymers is a straightforward and effective method for averaging the properties of the constituent homopolymers, leading to materials with unique combinations of characteristics derived from each monomer.

Graft Copolymers

Graft copolymerization is a versatile method for modifying the properties of a polymer by covalently bonding side chains (grafts) to a main polymer backbone. This technique allows for the combination of distinct properties from the backbone and the grafted chains within a single macromolecule. This compound and its derivatives are frequently used as monomers to be grafted onto various natural and synthetic polymer backbones, imparting new functionalities.

Several synthesis strategies are employed to create graft copolymers. The "grafting-through" method involves the polymerization of a primary monomer with a macromonomer that has a polymerizable end group. warwick.ac.ukacs.org For instance, well-defined graft copolymers have been synthesized via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization of a poly(2-ethyl-2-oxazoline)methacrylate macromonomer with comonomers like n-lauryl methacrylate and n-butyl methacrylate. warwick.ac.ukacs.org Another approach is the "grafting from" method, where active sites are created along a polymer backbone, from which the growth of the side chains is initiated. rsc.org This is commonly achieved using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For example, poly(ε-caprolactone)-graft-poly(mthis compound) (PCL-g-PMMA) has been synthesized using a PCL-based macroinitiator for the ATRP of mthis compound. mdpi.com

Radiation-induced grafting is another effective technique. Silicone rubber films have been modified by the consecutive grafting of 2-(diethylamino)this compound (DEAEMA) and N-vinylcaprolactam (NVCL) using gamma-ray irradiation to create active sites on the silicone backbone. scirp.org Similarly, natural polymers like chitosan (B1678972) and starch are often used as backbones. 2-Hydroxythis compound (HEMA) has been successfully grafted onto chitosan using a cerium(IV) ion initiator, which creates radical sites on the chitosan chain. tandfonline.com This grafting resulted in significantly improved swelling behavior at different pH values compared to the original chitosan. tandfonline.com Starch has also been modified by grafting it with monomers like ethyl acrylate and acrylamide (B121943) mixtures to alter its properties. researchgate.net

BackboneGrafted Monomer(s)Synthesis MethodKey FindingReference(s)
Poly(2-ethyl-2-oxazoline)n-Butyl methacrylate, n-Lauryl methacrylateGrafting-through (RAFT)The final polymer composition was systematically varied to evaluate the effect on thermal properties and solution behavior. warwick.ac.ukacs.org warwick.ac.uk, acs.org
Silicone Rubber2-(Diethylamino)this compound (DEAEMA), N-Vinylcaprolactam (NVCL)Radiation-induced grafting (gamma rays)The resulting copolymer film exhibited temperature and pH-sensitive swelling behavior. scirp.org scirp.org
Chitosan2-Hydroxythis compound (HEMA)Chemical initiation (Cerium (IV) ion)Grafting led to improved hydrophilicity and enhanced swelling at both acidic and neutral pH. tandfonline.com tandfonline.com
Poly(ε-caprolactone) (PCL)Mthis compound (MMA)Grafting from (ATRP)A PCL macroinitiator was used to graft PMMA chains, conferring new properties to the biodegradable backbone. mdpi.com mdpi.com
Carboxymethyl celluloseN,N-dimethylaminothis compoundNot specifiedSynthesis of stimuli-sensitive graft copolymers for carrier applications. scilit.com scilit.com

Block Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers linked together. This compound and its functional derivatives are key components in the synthesis of various block copolymer architectures, including linear diblock (A-B), triblock (A-B-A), and more complex star-shaped structures. These copolymers are of significant interest because the distinct, often immiscible, blocks can self-assemble into ordered nanostructures.

Controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, are paramount for synthesizing well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgacs.orgtandfonline.com For instance, amphiphilic AB diblock copolymers of 2-(dimethylamino)this compound (DMAEMA) with monomers like mthis compound have been synthesized via ATRP using a PMMA macroinitiator. acs.org Kinetic studies of this process show that the molecular weight increases linearly with monomer conversion, indicating a controlled polymerization. acs.org Similarly, ATRP has been used to prepare poly(ethylene glycol)-b-poly(dehydroabietic this compound) (PEG-b-PDAEMA) block copolymers. rsc.org

The synthesis can be designed to produce different architectures. ABA triblock copolymers, such as PDMAEMA-b-PMMA-b-PDMAEMA, have been prepared using a difunctional PMMA macroinitiator. acs.org Star-shaped block copolymers, such as four-arm star polymers with a poly(ϵ-caprolactone) (PCL) core and poly(2-(diethylamino) this compound)) (PDEAEMA) arms, have been synthesized through a combination of ring-opening polymerization (ROP) and ATRP. tandfonline.com

The properties and applications of these block copolymers are directly related to their composition and architecture. Amphiphilic block copolymers containing a hydrophobic block (like poly(this compound) or polystyrene) and a hydrophilic block (like poly(2-(dimethylamino)this compound)) can act as polymeric surfactants. researchgate.net A systematic study of this compound-based diblock copolymers, where the molar mass and composition were varied, demonstrated a significant effect on properties like cloud point, pKa, and emulsion stability. researchgate.net For example, amphiphilic block copolymers of mthis compound and DMAEMA have been shown to form micelles in aqueous solutions. researchgate.net

Copolymer ArchitectureBlocksSynthesis MethodKey Feature/FindingReference(s)
Diblock (A-B)Poly(ethylene glycol) (PEG) and Poly(dehydroabietic this compound) (PDAEMA)ATRPWell-defined amphiphilic block copolymers were prepared for nanoparticle drug delivery. rsc.org rsc.org
Diblock (A-B)Poly(mthis compound) (PMMA) and Poly(2-dimethylamino)this compound) (PDMAEMA)ATRPThe block copolymers form micelles in water, with hydrodynamic diameter dependent on the block lengths. researchgate.net researchgate.net
Triblock (A-B-A)PDMAEMA-b-PMMA-b-PDMAEMAATRPSynthesized using a difunctional PMMA macroinitiator, demonstrating architectural control. acs.org acs.org
Diblock (A-B)Poly(2-(dimethylamino)this compound) (PDMAEMA) and Poly(methacrylic acid) (PMAA)Group Transfer PolymerizationCreated zwitterionic block copolymers with pH-dependent aqueous solubility and reversible micellization. acs.org acs.org
Four-Arm StarPoly(ϵ-caprolactone) (PCL) and Poly(2-(diethylamino) this compound) (PDEAEMA)ROP and ATRPFormed pH-dependent micelles with low critical micelle concentrations. tandfonline.com tandfonline.com

pH-Responsive Brush Copolymers

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or to the backbone of a linear macromolecule. When these tethered chains contain ionizable groups, such as the tertiary amine in 2-(dimethylamino)this compound (DMAEMA) or 2-(diethylamino)this compound (PDEAEMA), the resulting structure is a pH-responsive brush copolymer. researchgate.netbohrium.com These materials can undergo significant conformational changes in response to variations in the pH of their environment.

Synthesis of these complex architectures often relies on a "grafting from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.netmdpi.comacs.orgacs.org In a typical process, a substrate or a backbone polymer is first functionalized with initiator molecules, such as 2-bromoisobutyryl groups. researchgate.netacs.org Subsequently, the monomers are polymerized from these immobilized initiators, leading to the growth of high-density polymer brushes. For example, pH-responsive poly(2-(diethylamino) this compound) (PDEAEMA) brushes have been grafted from the surface of hollow mesoporous silica (B1680970) nanoparticles using a surface-initiated ARGET ATRP technique. mdpi.com

The pH-responsiveness of these brushes stems from the protonation and deprotonation of the amine groups on the methacrylate side chains. researchgate.netacs.org At low pH, the amine groups become protonated and positively charged. The resulting electrostatic repulsion between adjacent charged chains, along with the osmotic pressure from counterions, causes the polymer brushes to extend and swell, adopting a hydrophilic state. acs.orgacs.org Conversely, at higher pH values (above the pKa of the polymer), the amine groups are deprotonated and neutral. This eliminates the electrostatic repulsion, allowing the hydrophobic interactions of the polymer backbone to dominate, which causes the brushes to collapse into a more compact, hydrophobic state. acs.orgacs.org

The structure of the brush, including grafting density, significantly influences its responsive behavior. Studies using neutron reflectivity on poly(2-(dimethylamino)this compound) (PDMAEMA) brushes have shown that low-density brushes exhibit the greatest response to pH changes, while the swelling of very high-density brushes is almost independent of pH. acs.org The composition of the brush can also introduce dual-responsive (e.g., pH and temperature) properties. Dual responsive molecular brushes have been synthesized by copolymerizing monomers like di(ethylene glycol) methyl ether methacrylate (MEO2MA) with DMAEMA, creating materials whose lower critical solution temperature (LCST) is dependent on the solution pH. researchgate.net

Brush Copolymer SystemSynthesis MethodStimulusResponse MechanismKey FindingReference(s)
Poly(2-(diethylamino)this compound) (PDEAEMA) on silica nanoparticlesSI-ARGET ATRPpHProtonation/deprotonation of diethylamino groupsNanoparticles showed significant size changes in response to pH, acting as a gatekeeper. mdpi.com mdpi.com
Poly(2-(tert-butylamino)this compound) (PTBAEMA) on silicaSI-ATRPpHProtonation/deprotonation of secondary amine groupsLinear brushes showed a swelling factor of ~3.3 between collapsed (high pH) and swollen (low pH) states. acs.org acs.org
Poly(MEO2MA-stat-DMAEMA) from a PBIEM backboneGrafting from (ATRP)pH and TemperatureProtonation of DMAEMA affects the overall hydrophilicity and thus the LCST.The LCST of the copolymer brushes increased with increasing DMAEMA content at various pH levels. researchgate.net researchgate.net
Poly(MMA-co-BIEM-graft-AA)ATRP and "grafting from"pHIonization of poly(acrylic acid) (PAA) side chainsThe pH range required for the conformational transition depended on the backbone composition profile (random, gradient, or block). rsc.orgsjtu.edu.cn sjtu.edu.cn, rsc.org

Tailoring Copolymer Composition Profiles for Targeted Properties

A key advantage of copolymerization is the ability to precisely tailor the final properties of a material by adjusting the copolymer composition. By strategically selecting comonomers and controlling their relative amounts and distribution within the polymer chains, properties such as mechanical strength, thermal and pH responsiveness, and conductivity can be fine-tuned for specific applications. tandfonline.comrsc.orgmdpi.com

In the case of copolymers involving this compound (EMA) and its derivatives, composition is a powerful tool. For instance, in the development of soybean oil-based non-isocyanate polyurethanes (NIPU), incorporating a poly(2-aminoethylmethacrylate-ran-ethylmethacrylate) copolymer allows for significant control over mechanical properties. By increasing the content of the more rigid this compound segments in the copolymer, the Young's modulus of the final NIPU thermoset was increased four-fold and the tensile stress was doubled, transforming a soft material into a stiff one suitable for high-performance applications. rsc.orgrsc.org

The thermoresponsive and pH-responsive behavior of smart polymers can also be meticulously controlled through composition. For poly(ethylene glycol) monomethyl ether-block-poly(2-(dimethylamino)this compound) (mPEG-b-PDMAEMA) diblock copolymers, the cloud point—the temperature at which the polymer becomes insoluble—is a function of the molecular weight of both the mPEG and PDMAEMA blocks, as well as the polymer concentration and pH. tandfonline.com Increasing the molecular weight of either block was found to decrease the observed cloud point. tandfonline.com Similarly, for thermoresponsive random copolymers, incorporating a small amount of a highly hydrophilic comonomer like PEG methyl ether methacrylate can be used to adjust the critical solution temperature across a wide range. mdpi.com

In another study, amphiphilic copolymers of 2-dimethylamino ethylmethacrylate (DMAEMA) and the more hydrophobic mthis compound (MMA) were synthesized. By varying the ratio of the hydrophilic DMAEMA to the hydrophobic MMA, the antibacterial and antibiofilm properties of the resulting material could be optimized. mdpi.com A specific composition (PDM1) showed the best performance against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, the electrical properties of poly(acrylonitrile-co-ethyl methacrylate) P(AN-EMA) films can be modified by changing the EMA content in the copolymer composition, which in turn affects the dielectric constant and AC conductivity of the material, especially after loading with a salt like LiClO₄. researchgate.net This demonstrates that copolymer composition is a fundamental parameter for designing functional materials with a desired set of characteristics.

Copolymer SystemVaried Component(s)Targeted PropertyEffect of Composition ChangeReference(s)
Soybean oil-based NIPU with poly(AEMA-ran-EMA)Ratio of AEMA to EMAMechanical PropertiesHigher EMA content led to a four-fold increase in Young's modulus and a two-fold increase in tensile stress. rsc.orgrsc.org rsc.org, rsc.org
mPEG-b-PDMAEMAMolecular weight of mPEG and PDMAEMA blocksThermo- and pH-responsiveness (Cloud Point)Increasing the molecular weight of either block decreased the cloud point temperature. tandfonline.com tandfonline.com
P(DMAEMA-co-MMA)Ratio of DMAEMA to MMAAntibacterial ActivityA specific ratio of hydrophilic to hydrophobic monomers maximized the inhibition of bacterial growth and biofilm adhesion. mdpi.com mdpi.com
P(AN-EMA)Ratio of Acrylonitrile to this compoundElectrical PropertiesThe EMA content influenced the dielectric constant and AC conductivity of the copolymer films. researchgate.net researchgate.net
Thermoresponsive Random CopolymersMolar fraction of PEG methyl ether methacrylateCritical Solution Temperature (CST)A small amount (<20 mol%) of the PEG-based comonomer was sufficient to tune the CST over the entire measurable temperature range. mdpi.com mdpi.com

Advanced Poly Ethyl Methacrylate Materials and Composites

Poly(Ethyl Methacrylate) as a Polymer Matrix

Poly(this compound) (PEMA) is a polymer valued for its flexibility, chemical stability, and biocompatibility, making it a material of choice for creating advanced composites. mdpi.com Its properties make it a suitable polymer matrix for a variety of applications, including biomedical devices, packaging, and corrosion protection coatings. mdpi.comresearchgate.net The performance of PEMA-based composites is significantly influenced by the fabrication method and the type of filler integrated into the matrix.

Fabrication of Poly(this compound) Composites

Several fabrication techniques are employed to create PEMA composites, each offering distinct advantages. The choice of method often depends on the desired properties of the final material and the nature of the filler.

Solution Casting: This technique involves dissolving PEMA and dispersing the filler material in a suitable solvent. The mixture is then cast onto a substrate, and the solvent is evaporated, leaving behind a composite film. researchgate.net For instance, PEMA-based polymer electrolytes have been formulated using the solution casting technique, where the polymer is dissolved along with a lithium salt and an ionic liquid. researchgate.net The simplicity of this method allows for the straightforward incorporation of various additives.

Dip-Coating: This method is particularly useful for creating composite coatings on substrates. It involves dipping a substrate into a solution containing dissolved PEMA and dispersed filler particles. researchgate.netmcmaster.ca A key factor for successful deposition via dip-coating is the ability to form concentrated solutions of high-molecular-mass PEMA. mdpi.comresearchgate.net Researchers have developed "green" strategies using water-isopropanol co-solvents or ethanol (B145695) with a biosurfactant like lithocholic acid to avoid the use of toxic solvents traditionally required for PEMA, such as benzene (B151609) or toluene. mdpi.comresearchgate.net This approach has been used to fabricate PEMA composite coatings containing flame-retardant materials or bioceramics like hydroxyapatite (B223615) and silica (B1680970). mdpi.comresearchgate.netmcmaster.ca

Melt Mixing: In this technique, PEMA and the filler are mixed at a temperature above the polymer's melting point. This method is common for thermoplastic polymers and is used to disperse fillers within the polymer matrix. For example, PEMA/functionalized graphene sheet (FGS) nanocomposites have been synthesized via a physical mixing method, which can be compared to in-situ polymerization methods. researchgate.netdeepdyve.com

Integration with Nanofillers (e.g., Carbon Nanotubes, Graphene, Nanoparticles)

The integration of nanofillers into the PEMA matrix is a key strategy for developing advanced materials with tailored properties. researchgate.net The high surface area and unique characteristics of nanofillers can lead to significant improvements in the composite's performance. nih.gov

Carbon Nanotubes (CNTs): Single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) are incorporated into PEMA to enhance its mechanical, electrical, and optical properties. nih.govcase.edu Computer simulations have been used to predict the mechanical properties of PEMA/SWCNT nanocomposites, showing that reinforcement efficiency depends on the concentration, size, and structure of the nanotubes. nih.gov However, achieving a homogeneous dispersion of CNTs is crucial, as aggregation can be detrimental to the composite's functional properties. case.edugoogle.com

Graphene: Graphene and its derivatives, like functionalized graphene sheets (FGS) and graphene oxide (GO), are used to reinforce PEMA. researchgate.netsciopen.com The preparation method, such as in-situ polymerization versus physical mixing, significantly affects the properties of the resulting PEMA/graphene nanocomposites. researchgate.net The addition of graphene can improve the storage modulus and viscosity of the material. researchgate.net Graphene-based nanocomposites are also explored for applications requiring enhanced electrical conductivity and thermal stability. google.commdpi.com

Nanoparticles: A wide variety of inorganic nanoparticles are integrated into PEMA to create functional composites.

Bioceramics: Nanoparticles of hydroxyapatite and silica are added to PEMA for biomedical applications, such as bone repair and implants, due to their bioactivity. mdpi.commcmaster.ca The use of dispersing agents like lithocholic acid can facilitate the even distribution of these nanoparticles in the PEMA matrix during fabrication. mdpi.com

Metal Oxides: Zinc oxide (ZnO) nanoparticles have been incorporated into PEMA to improve thermal stability and mechanical properties. researchgate.net A novel approach involves depositing ZnO nanoparticles onto polystyrene colloidal particles before mixing them into the PEMA matrix to ensure homogenous distribution. researchgate.net

Colloidal Silica: Colloidal silica nanoparticles are used to enhance mechanical stability at elevated temperatures. Their integration can be challenging due to potential aggregation, which can be addressed by using network-forming agents like 1,3:2,4-Dibenzylidene-D-sorbitol (DBS) to stabilize the particle dispersion.

Flame Retardants: Inorganic nanoparticles such as huntite, halloysite, and hydrotalcite are used as flame-retardant materials in PEMA coatings. researchgate.net

Enhancement of Mechanical and Thermal Characteristics of Composites

The addition of nanofillers to a PEMA matrix typically leads to a significant enhancement of its mechanical and thermal properties. researchgate.netresearchgate.net

Mechanical Enhancement: The incorporation of nanofillers generally improves the strength, stiffness, and ductility of PEMA composites.

In linear low-density polyethylene (B3416737) (LLDPE)/PEMA blends, the addition of montmorillonite (B579905) clay nanoparticles increases ductility and other mechanical properties. researchgate.net The improvement is attributed to the enhanced miscibility between the polymers and the interfacial interaction between the clay, PEMA, and LLDPE. researchgate.net

The addition of functionalized multi-walled carbon nanotubes (f-MWCNTs) to PEMA has been shown to enhance breaking strength, Young's modulus, and yield stress. researchgate.net

Similarly, incorporating ZnO nanoparticles hosted on polystyrene particles into a PEMA matrix results in a significant enhancement of its mechanical properties, as evidenced by dynamic mechanical analysis. researchgate.net

Thermal Enhancement: The thermal stability of PEMA can be improved by adding nanofillers, which can increase the material's degradation temperature.

The thermal stability of PEMA composites improves with the addition of functionalized multi-walled carbon nanotubes (f-MWCNTs). researchgate.net

The incorporation of ZnO nanoparticles also leads to an improvement in the thermal stability of the PEMA matrix. researchgate.net

In composites of poly(vinylidene fluoride) (PVDF), the addition of MXene nanosheets has been shown to significantly increase thermal conductivity. rsc.org While this is not PEMA, it demonstrates a common strategy for enhancing thermal properties in polymer composites. rsc.orgksu.edu.trmdpi.com

Table 1: Enhancement of PEMA Composite Properties with Nanofillers
NanofillerPolymer Matrix/BlendObserved Mechanical EnhancementObserved Thermal EnhancementReference
Montmorillonite ClayLLDPE/PEMAIncreased ductility and overall mechanical properties. researchgate.netFavored formation of more thin lamellas. researchgate.net researchgate.net
Functionalized MWCNTsPEMAIncreased breaking strength, Young's modulus, yield stress. researchgate.netImproved thermal stability. researchgate.net researchgate.net
ZnO on Polystyrene ParticlesPEMASignificant enhancement in mechanical properties. researchgate.netImprovement in thermal stability. researchgate.net researchgate.net
Single-Walled Carbon Nanotubes (SWCNTs)PEMAImproved elastic moduli (predicted by simulation). nih.govNot specified nih.gov
Functionalized Graphene Sheet (FGS)PEMAIncrease in storage modulus. researchgate.netNot specified researchgate.net

Functionalization of Poly(this compound) Materials

To further enhance the performance and expand the applicability of PEMA, various functionalization strategies are employed. These include modifying the surface of the material and creating crosslinked networks within the polymer.

Surface Modification Techniques

Surface modification is used to alter the surface properties of PEMA materials without changing their bulk characteristics. This is crucial for improving adhesion, biocompatibility, and wettability.

Chemical Surface Treatment: The surface of PEMA can be chemically modified to introduce specific functional groups. For example, poly(2-(tert-butylamino)this compound) (PTBAEMA) brushes grafted onto silica nanoparticles can be quaternized by reacting their amine groups with iodoethanol, altering their responsiveness to pH. tandfonline.com In other polymers like polyetherketoneketone (PEKK), primers containing methyl methacrylate (B99206) (MMA) are used to increase bond strength with resin materials, a technique relevant for PEMA applications in dental or temporary restorations. koreamed.org

Layer-by-Layer Adsorption: This technique involves the sequential adsorption of materials to build up a functional coating. For PMMA, a related methacrylate polymer, surfaces have been modified by first adsorbing a layer of silica nanoparticles to create nanoroughness and a superhydrophilic surface. acs.org This layer can then be chemically modified, for example with n-dodecyltrichlorosilane, to create a stable hydrophobic surface. acs.org Such techniques allow for precise control over the surface wettability and functionality. acs.orgojp.gov

Crosslinking Strategies for Enhanced Material Performance

Crosslinking involves creating chemical bonds between polymer chains, transforming the material into a more rigid and stable three-dimensional network. medcraveonline.commedcraveonline.com This strategy is widely used to improve the mechanical properties, thermal stability, and chemical resistance of methacrylate polymers. medcraveonline.comresearchgate.net

Incorporation of Crosslinking Agents: Bifunctional monomers, such as dimethacrylates, are often added to the monomer phase before polymerization. These agents have reactive groups at both ends, allowing them to connect two different polymer chains. In a study on PEMA-based bone cements, various dimethacrylate crosslinking agents were incorporated. nih.gov The choice of crosslinker significantly impacts the final properties. For example, incorporating triethylene glycol dimethacrylate resulted in increased tensile strength and modulus, while the more flexible polyethylene glycol dimethacrylate did not yield significant mechanical improvement. nih.gov

Mechanism of Improvement: Crosslinking restricts the movement of polymer chains past one another, which enhances the material's stiffness, strength, and resistance to solvents. medcraveonline.comresearchgate.net The density of the crosslinks is a critical parameter; a higher crosslink density generally leads to a more rigid material with a higher modulus. nih.gov The process can also affect the setting time and polymerization exotherm of materials like bone cements. nih.gov Re-usable cross-linked PEMA gels have been developed for specialized applications, such as cleaning artworks, where the gel's flexibility and affinity for solvents can be precisely controlled. researchgate.net

Table 2: Effect of Crosslinking Agents on PEMA-Based Bone Cement Properties
Crosslinking AgentEffect on Setting TimeEffect on Polymerization ExothermEffect on Mechanical PropertiesReference
Triethylene glycol dimethacrylateDecreasedDecreasedIncreased tensile strength and modulus; decreased strain at max stress. nih.gov nih.gov
Polyethylene glycol dimethacrylate (n=400)DecreasedDecreasedNo appreciable improvement in mechanical properties. nih.gov nih.gov
Generic Dimethacrylate Cross-linkersNot specifiedNot specifiedCan be used to create organogels with controlled solvent uptake/release. researchgate.net researchgate.net

Development of Biocompatible Poly(this compound) Formulations

Poly(this compound) (PEMA) is a polymer with inherent properties such as chemical stability, flexibility, and favorable mechanical characteristics, making it a material of interest for biomedical applications. mdpi.com It is considered to have better biocompatibility than the more common poly(mthis compound) (PMMA), exhibiting lower polymerization shrinkage and a less exothermic reaction during polymerization. zhermack.com However, for direct and long-term contact with biological tissues, further modifications are often necessary to enhance its biocompatibility and functionality. Research has focused on developing advanced PEMA-based materials through the creation of composites and copolymers to meet the stringent requirements of applications in dentistry, orthopedics, and tissue engineering. mdpi.comresearchgate.net

A significant challenge in fabricating PEMA composites for biomedical use has been its solubility, which is typically limited to toxic and carcinogenic solvents like benzene and toluene. mdpi.com Recent innovations have addressed this by developing methods to dissolve PEMA in non-toxic solvents such as ethanol, facilitated by natural biosurfactants like lithocholic acid. mdpi.commcmaster.ca This advancement opens new avenues for creating safer and more biocompatible PEMA-based medical devices.

Biocompatible PEMA Composites

One effective strategy to enhance the biocompatibility of PEMA is by incorporating bioactive inorganic fillers to create composite materials. These fillers can impart specific biological functionalities, such as promoting bone growth (osteoinductivity) and integrating with surrounding tissues.

PEMA-Bioceramic Composites: Bioceramics like hydroxyapatite and silica are widely used to improve the biological performance of polymer implants. mdpi.com

Hydroxyapatite (HA): As the primary mineral component of natural bone, nanostructured hydroxyapatite is notably bioactive. mdpi.comtandfonline.com Its incorporation into a PEMA matrix can promote new bone growth, making PEMA/HA composites promising for orthopedic and dental applications. mdpi.comrjptonline.org Studies on composites of the related polymer, PMMA, with HA have shown good bioaffinity and biocompatibility with bone cells, supporting the potential for PEMA/HA systems. rjptonline.org

Silica: Silica is a biocompatible material known to inhibit inflammatory responses when used in coatings for biomedical devices. mdpi.comtandfonline.com It can also facilitate the formation of new hydroxyapatite, further aiding in bone repair. mdpi.comtandfonline.com

Wollastonite (Calcium Silicate): Composites of PEMA copolymers with wollastonite have been investigated. In vitro biocompatibility studies of a PEMA-co-vinylpyrrolidone/wollastonite composite showed an absence of cytotoxicity. nih.gov Cells were able to adhere to the material and form a monolayer, demonstrating its suitability for cell contact. nih.gov

Zirconia Nanoparticles: In dental applications, adding zirconia nanoparticles to PEMA resin has been shown to significantly reduce the adhesion and biofilm formation of S. mutans. dovepress.com This antibacterial effect is achieved alongside zirconia's known high biocompatibility and strength. dovepress.com

Table 1: Biocompatibility of PEMA-Based Composite Formulations
Composite FormulationBioactive FillerKey Research FindingReference
PEMA/HydroxyapatiteHydroxyapatite (HA)HA is bioactive and its presence can contribute to promoting new bone growth. mdpi.comtandfonline.com
PEMA/SilicaSilicaInhibits inflammatory responses and can aid in the formation of new bone material. mdpi.comtandfonline.com
PEMA-co-VP/WollastoniteWollastoniteFormulation with 60 wt% wollastonite showed no cytotoxicity in vitro and supported cell adhesion. nih.gov
PEMA/Zirconia NanoparticlesZirconia (ZrO₂)Significantly reduced adhesion and biofilm thickness of S. mutans in dental resin applications. dovepress.com

Biocompatible PEMA Copolymers

Copolymerization is another key method for tailoring the properties of PEMA. By introducing different monomer units into the polymer chain, researchers can modify its surface properties, hydrophilicity, and interaction with biological systems.

PEMA and Vinylpyrrolidone (VP): Copolymers of this compound (EMA) and vinylpyrrolidone (VP) have been developed to create a bioresorbable and biocompatible material. nih.gov A study on composites made from a PEMA-co-VP copolymer and wollastonite ceramic found that all formulations were non-cytotoxic. nih.gov

PEMA and N-(morpholino)ethylmethacrylate (MEMA): To improve the efficiency of drug and gene delivery vectors, copolymers based on PEMA have been synthesized. Block copolymers of poly(2-(dimethylamino)this compound) (PDMAEMA) and poly(N-(morpholino)ethylmethacrylate) (PMEMA) were developed. tandfonline.comingentaconnect.com MTT assays performed on these copolymers revealed no significant cytotoxicity at the tested concentrations, indicating their potential as biocompatible carriers. tandfonline.com These copolymers combine low toxicity with vectorization and proton sponge properties, making them suitable for transfecting cells like immortalized keratinocytes. tandfonline.com

These studies demonstrate that copolymerization can effectively produce biocompatible PEMA-based materials with tailored functionalities for advanced biomedical applications, including drug delivery and tissue engineering.

Table 2: Biocompatibility of PEMA-Based Copolymer Formulations
Copolymer SystemCo-monomerKey Research FindingReference
Poly(ethylmethacrylate-co-vinylpyrrolidone)Vinylpyrrolidone (VP)The copolymer, when combined with wollastonite, was found to be non-cytotoxic in vitro. nih.gov
Poly(2-(dimethylamino)this compound-b-N-(morpholino)this compound)N-(morpholino)this compound (MEMA)The block copolymer showed no significant cytotoxicity in MTT assays and can be used to efficiently transfect immortalized keratinocytes. tandfonline.com

Analytical and Characterization Techniques for Ethyl Methacrylate and Its Polymers

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of ethyl methacrylate (B99206) (EMA) and its corresponding polymer, poly(ethyl methacrylate) (PEMA). These methods provide detailed information about molecular structure, functional groups, and electronic transitions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and for monitoring its polymerization. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

In the FTIR spectrum of the this compound monomer, key absorption bands confirm its molecular structure. A study involving the dissolution of EMA in various organic solvents highlighted the sensitivity of the carbonyl (C=O) stretching vibration to its environment. researchgate.net The interaction between the solute (EMA) and the solvent can cause shifts in the frequency of this peak. researchgate.net

For poly(this compound) (PEMA), the FTIR spectrum shows distinct changes from the monomer, primarily the disappearance of the C=C bond vibration, indicating the conversion of the monomer to the polymer. The spectrum of PEMA is characterized by strong absorption bands associated with the ester group. spectroscopyonline.com A prominent peak for the C=O stretch is observed around 1728 cm⁻¹. spectroscopyonline.com Other significant peaks include the C-C-O stretch at approximately 1147 cm⁻¹ and the O-C-C stretch at about 1064 cm⁻¹. spectroscopyonline.com The presence of both methyl and methylene (B1212753) groups in PEMA results in C-H stretching peaks in the region of 3000-2850 cm⁻¹. spectroscopyonline.com

Attenuated Total Reflectance (ATR)-FTIR is a variation of the technique that is particularly useful for analyzing the surface of materials. In a study of PEMA blends containing C60, both transmission FTIR and ATR-FTIR were used. acs.org While the spectra were similar, the intensity of the C60 peak at 527 cm⁻¹ was stronger in the ATR-FTIR spectrum, indicating surface enrichment of C60. acs.org

Table 1: Characteristic FTIR Absorption Bands for this compound and Poly(this compound)

Functional GroupBondWavenumber (cm⁻¹) for EMAWavenumber (cm⁻¹) for PEMAReference
CarbonylC=O StretchVaries with solvent researchgate.net~1728 spectroscopyonline.com
EsterC-C-O StretchNot specified~1147 spectroscopyonline.com
EsterO-C-C StretchNot specified~1064 spectroscopyonline.com
AlkeneC=C StretchPresentAbsent spectroscopyonline.com
AlkaneC-H StretchPresent3000-2850 spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, In-Situ NMR)

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its polymers. It provides information on the connectivity of atoms and the chemical environment of nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound monomer displays characteristic signals corresponding to its different proton environments. researchgate.net The vinyl protons typically appear as distinct signals, while the ethyl group protons (methylene and methyl) resonate at different chemical shifts. researchgate.net In the polymerization of EMA, the disappearance of the vinyl proton signals is a clear indicator of monomer conversion. For PEMA, the ¹H-NMR spectrum shows broad resonances corresponding to the polymer backbone and the side-chain ethyl group. researchgate.net

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information to ¹H-NMR. For PEMA, the carbonyl carbon resonates at a distinct chemical shift. The various carbon atoms in the polymer backbone and the ethyl side chain also give rise to specific signals. Studies on copolymers of this compound, such as with butyl methacrylate or styrene, have used ¹³C-NMR to determine copolymer composition and monomer sequence distribution. core.ac.uktue.nl The multiplicity of carbon signals can also provide insights into the tacticity of the polymer chain. core.ac.uk

In-Situ NMR: This powerful technique allows for the real-time monitoring of polymerization reactions. By conducting the polymerization directly within the NMR spectrometer, researchers can track the disappearance of monomer signals and the appearance of polymer signals over time. acs.org This provides valuable kinetic data, such as the rate of polymerization. acs.org In-situ NMR has been used to study the radical polymerization of various methacrylates, providing insights into reaction mechanisms and kinetics under different conditions. rsc.orgrsc.orgresearchgate.net For example, it has been employed to investigate the aqueous solution radical polymerization of 2-(dimethylamino)this compound and the transesterification of 2-(diethylamino)this compound with methanol. rsc.orgrsc.org

Table 2: Typical ¹H-NMR Chemical Shifts for this compound Monomer

ProtonChemical Shift (ppm)Multiplicity
Vinyl H (cis to C=O)~6.1Singlet
Vinyl H (trans to C=O)~5.5Singlet
Methylene (-OCH₂-)~4.2Quartet
Methyl (vinyl)~1.9Singlet
Methyl (-CH₃)~1.3Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

UV-VIS-NIR Spectroscopy

UV-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule. gcms.cz this compound exhibits a maximum absorption (λmax) in the ultraviolet region, typically around 208 nm. nih.gov This absorption is associated with the π-π* transition of the α,β-unsaturated ester chromophore.

While the monomer has a distinct UV absorption, the polymer, PEMA, lacking the C=C double bond, does not absorb significantly in the same region. This difference can be exploited to monitor the polymerization process.

UV-Vis spectroscopy can also be used to study the thermoresponsive behavior of polymers based on methacrylate derivatives. For instance, the cloud point of nanoparticles based on poly(2-(diethylamino)this compound) was determined by monitoring the change in transmittance with temperature using a UV-Vis spectrophotometer. acs.org

In the near-infrared (NIR) region, the spectra are dominated by overtones and combination bands of fundamental vibrations, such as C-H, O-H, and N-H. gcms.cz While less common for routine characterization of EMA and PEMA, NIR spectroscopy can provide information about molecular vibrations. gcms.cz Studies have also utilized UV-Vis-NIR absorption spectra to investigate the properties of block copolymers containing methacrylate segments. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other substances and for quantifying its concentration, as well as analyzing residual monomer in polymer products.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)

Gas chromatography is a highly effective method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column that separates the components based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. brjac.com.br

Several methods have been developed for the determination of residual this compound in various materials. For example, a headspace GC-MS method was developed to determine residual acrylate (B77674) monomers, including this compound, in adhesives. chrom-china.comresearchgate.net This technique involves heating the sample to release volatile compounds into the headspace, which is then injected into the GC-MS system. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the separated components based on their mass spectra. chrom-china.commdpi.com The selection of an appropriate column, such as a DB-WAX or a 5% phenyl methyl siloxane column, is crucial for achieving good separation. chrom-china.comd-nb.info

Table 3: Example GC Conditions for this compound Analysis

ParameterConditionReference
ColumnDB-WAX (30 m x 0.25 mm x 0.25 µm) chrom-china.com
Carrier GasHelium cdc.gov
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID) brjac.com.brchrom-china.com
Injection ModeHeadspace or Direct Injection chrom-china.comepa.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. HPLC separates components in a liquid mobile phase that is pumped through a column containing a solid stationary phase.

HPLC has been successfully used to determine the concentration of residual methacrylate monomers, including EMA, in materials like dental adhesives and resins. researchgate.netnih.gov A common approach involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. turkjps.org Detection is often performed using a UV detector set at a wavelength where the analyte absorbs, such as 208 nm for EMA. researchgate.net

In one study, an HPLC method was established for the determination of 12 acrylate compounds in plastic food contact materials. The method utilized a ZORBAX SB-AQ column and a diode array detector (DAD) for analysis. e3s-conferences.org Another method for analyzing 2-(dimethylamino)this compound employed a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 4: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
ColumnC18 or other suitable reverse-phase column turkjps.org
Mobile PhaseAcetonitrile/Water mixture turkjps.org
DetectorUV Detector (e.g., at 208 nm) or Diode Array Detector (DAD) researchgate.nete3s-conferences.org
Flow RateTypically around 1 mL/min researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. tainstruments.comunt.edu The principle of GPC is based on separating molecules according to their hydrodynamic volume, or size in solution. tainstruments.com The process involves a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules diffuse into the pores, increasing their retention time and causing them to elute later. ufl.edu This separation allows for the determination of several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). unt.eduufl.edu The PDI value provides insight into the breadth of the molecular weight distribution. unt.edu

In the analysis of poly(this compound) (PEMA) and its copolymers, GPC is a standard characterization method. For instance, studies on copolymers of this compound have utilized GPC to confirm the successful synthesis and to characterize the resulting molecular weights. ijasre.netjcsp.org.pk The molecular weight and its distribution are crucial as they significantly influence the polymer's physical properties, such as its thermal stability and mechanical strength. unt.edutandfonline.com

Research involving the synthesis of comb-type copolymers with a poly(this compound) backbone used GPC to determine the molecular weight characteristics of the synthesized macromonomer and the final comb copolymer. jcsp.org.pk Similarly, in studies of the thermal decomposition of PEMA, GPC was employed to analyze the molecular weight distributions of the polymer before and after degradation, revealing that the decomposition of PEMA is dominated by depolymerization. tandfonline.com

Table 1: GPC Data for this compound Containing Polymers

Polymer System Number-Average Molecular Weight (Mn) (g/mol) Weight-Average Molecular Weight (Mw) (g/mol) Polydispersity Index (PDI) Source
Poly(this compound) (undecomposed) 52,000 - 74,000 76,000 - 96,000 - tandfonline.com
Coumarin-terminated Poly(this compound) (CEMA) - - 1.14 jcsp.org.pk
Poly(carbazole this compound) 27,000 - - iaea.org
Three-armed poly(t-BMA-co-EMA) - - 1.22 - 1.29 ijasre.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential for characterizing polymers like poly(this compound) (PEMA), providing critical information about their thermal stability, transitions, and behavior at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mit.edu It is widely used to determine the thermal properties of polymers, most notably the glass transition temperature (Tg). tandfonline.commit.edu The Tg is a critical characteristic of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu

For poly(this compound) (PEMA), the glass transition temperature is a well-documented property. Studies have consistently used DSC to identify the Tg of PEMA and its copolymers. The reported Tg for PEMA homopolymer is approximately 65°C (338 K). ufrn.br One study reported a Tg value of 345 ± 5 K for PEMA. tandfonline.com In copolymers and blends, the Tg can shift depending on the composition and miscibility of the components. For example, in copolymers of t-butyl methacrylate (t-BMA) and this compound (EMA), DSC curves showed Tg values between 83°C and 102°C, depending on the copolymer composition. ijasre.net Modulated-temperature DSC (M-TDSC) has been used to investigate the glass transition behavior in polyurethane-poly(this compound) (PU-PEMA) interpenetrating polymer networks (IPNs), revealing its sensitivity to phase separation. kpi.ua

Table 2: Glass Transition Temperatures (Tg) for PEMA and Related Copolymers from DSC

Polymer System Glass Transition Temperature (Tg) Heating Rate Source
Poly(this compound) (PEMA) 65 °C - ufrn.br
Poly(this compound) (PEMA) 345 ± 5 K (approx. 72 °C) - tandfonline.com
Poly(t-BMA-co-EMA) 83 °C and 102 °C 20 °C/min ijasre.net
70:30 PU-PEMA IPN ~70 °C shift observed with increasing crosslinking - kpi.ua

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scirp.orgmdpi.com This technique is crucial for determining the thermal stability and decomposition profile of polymers. tsijournals.com The resulting plot of mass versus temperature is called a thermogram. Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the rate of mass loss is at its maximum.

Studies on poly(this compound) (PEMA) show that its thermal degradation is a multi-stage process. scirp.orgtsijournals.com One investigation identified three main stages of decomposition from TGA curves. scirp.orgtsijournals.com An initial weight loss below 230°C is often attributed to the evaporation of volatile molecules or residual monomers. scirp.orgresearchgate.net The major decomposition stages occur at higher temperatures, involving the degradation of the polymer side groups and ultimately the scission of the main polymer backbone. scirp.orgtsijournals.com For instance, one study noted a first stage of decomposition around 295°C and a second major stage with a maximum degradation rate at 382.79°C, attributed to the degradation of quaternized graft chains and the main backbone. researchgate.net The thermal stability of copolymers can be influenced by the comonomer content; for example, in t-BMA and EMA copolymers, thermal stability increased with a higher content of t-BMA units. ijasre.net

Table 3: TGA Decomposition Stages for Poly(this compound) (PEMA)

Decomposition Stage Temperature Range/Point Description Source
First Stage ~230 °C Elimination of evaporated molecules in side groups scirp.orgtsijournals.com
Second Stage 230 °C - 400 °C Quaternized graft chain degradation scirp.orgtsijournals.com
Third Stage > 400 °C Decomposition of the backbone polymer scirp.orgtsijournals.comresearchgate.net

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency when subjected to a periodic stress. ajbasweb.com It provides information on the storage modulus (G' or E'), which represents the elastic response, the loss modulus (G'' or E''), which represents the viscous response, and the damping factor (tan δ), which is the ratio of the loss modulus to the storage modulus (G''/G'). researchgate.netthermofisher.com

DMTA is particularly sensitive to polymer transitions, including the glass transition (Tg), and provides insights into the material's stiffness, damping capabilities, and phase morphology. ajbasweb.comkpi.ua In studies of polyurethane/poly(this compound) (PU/PEMA) interpenetrating polymer networks (IPNs), DMTA was used to determine the glass transition behavior and assess the degree of phase mixing. kpi.ualboro.ac.uk For a 70/30 PU/PEMA IPN, the tan δ curve was exceptionally broad, spanning a temperature range of over 120°C, which indicates significant damping properties. kpi.ua The storage modulus curves show how the stiffness of the material changes with temperature, typically exhibiting a sharp drop around the glass transition. kpi.uathermofisher.com By analyzing the tan δ peaks, researchers can identify the Tgs of the individual components in a blend or IPN, with shifts in peak positions indicating the extent of miscibility. kpi.uakpi.ua

Table 4: DMTA Findings for PEMA-Containing Systems

Material System Key Finding Measurement Parameter Source
70:30 PU-PEMA IPN Broad loss factor (tan δ ≥ 0.3) over a 120-132°C range tan δ, Storage Modulus kpi.ualboro.ac.uk
PU-PEMA IPNs Phase separation observed, but Tgs shifted towards each other tan δ peaks kpi.ua
Polymthis compound / Ethylcellulose films Polymers were not miscible Glass Transition Temperatures nih.gov

Microscopic and Surface Characterization

Microscopy techniques are vital for visualizing the morphology and surface features of polymeric materials. The structure at the micro- and nano-scale often dictates the macroscopic properties of the material.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials at high magnifications. ufrn.brscielo.br In SEM, a focused beam of electrons is scanned across a sample's surface, and the resulting signals—primarily secondary electrons—are used to form an image. scielo.br For polymeric samples, which are typically non-conductive, a thin conductive coating (e.g., gold) is often applied prior to analysis to prevent charge buildup. ufrn.brscielo.br

SEM has been employed to study the morphology of various systems containing poly(this compound). In the synthesis of magnetic latexes of poly(this compound-co-methacrylic acid), SEM micrographs of coagulated particles revealed clusters of spherical nanoparticles with dimensions under 500 nm. ufrn.br The images suggested that magnetite particles were successfully dispersed within the polymer matrix. ufrn.br In another study on interpenetrating polymer networks (IPNs) of polyurethane and PEMA, SEM was used to examine the morphology of the resulting materials. lboro.ac.uk Furthermore, the surface morphology of electrodeposited films of poly(carbazole this compound) on indium tin oxide (ITO) coated glass was investigated using SEM, providing insight into the structure of the film. iaea.org The technique is also invaluable for observing the porous structure of hydrogels, though sample preparation methods like drying or freezing can introduce artifacts. mdpi.com

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX or EDS) analysis is a powerful technique used for the elemental characterization of materials. When coupled with Scanning Electron Microscopy (SEM), SEM-EDX allows for the qualitative and quantitative determination of the elemental composition of a sample's surface. culturalheritage.orgscience.gov The technique operates by bombarding the sample with an electron beam, which excites electrons in the sample's atoms. As these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. culturalheritage.org The EDX detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental makeup of the analyzed volume.

In the context of poly(this compound) (PEMA) and its derivatives, EDX analysis serves to confirm the elemental composition and homogeneity of the material. For pure PEMA, the expected elements are primarily carbon and oxygen. However, the technique becomes particularly valuable when analyzing copolymers, composites, or modified PEMA materials. For instance, EDX can verify the incorporation and distribution of other elements from comonomers, cross-linkers, or additives. thejcdp.comsemanticscholar.org

Table 1: Illustrative EDX Data for PEMA-based Materials

This table demonstrates the kind of data obtainable from EDX analysis, comparing pure PEMA with a hypothetical composite material. The elemental weight percentages are based on the principles of the technique.

ElementTheoretical Wt% in Pure PEMAExample Wt% in PEMA-Zirconia Composite researchgate.net
Carbon (C)63.14%> 60%
Hydrogen (H)8.83%Not Detected
Oxygen (O)28.03%> 30%
Zirconium (Zr)0%Present

Note: EDX is not suitable for detecting very light elements like Hydrogen. The percentages in the composite are illustrative and vary with nanoparticle concentration.

Elemental Analysis

Elemental analysis, commonly performed via combustion analysis, is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The method involves combusting a small, precisely weighed amount of the sample at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. This technique is crucial for verifying the empirical formula of a synthesized compound and for confirming the composition of polymers. d-nb.inforesearchgate.net

For this compound (EMA), the theoretical elemental composition can be calculated directly from its molecular formula, C₆H₁₀O₂. nih.gov Comparing the experimental results from elemental analysis with these theoretical values provides a confirmation of the purity and identity of the monomer. ripublication.com

For poly(this compound) and its copolymers, elemental analysis is used to confirm the successful incorporation of monomers into the polymer structure and to determine the final copolymer composition. ekb.egrsc.org For example, in the synthesis of copolymers of this compound (EMA) and methacrylamide (B166291) (MAM), elemental analysis was used to determine the copolymer compositions, which were then used to calculate monomer reactivity ratios. ekb.eg In another study, the elemental analysis of a poly[2-(acetoacetoxy)this compound] peroxide yielded experimental values for C, H, and O that were in close agreement with the calculated values for the proposed copolymeric structure. rsc.orgrsc.org This agreement provides strong evidence for the predicted structure and composition of the polymer.

Table 2: Comparison of Theoretical and Experimental Elemental Composition

This table shows the theoretical elemental composition of the this compound monomer and provides representative data from research on related polymers to illustrate the application of the technique.

CompoundElementTheoretical Wt%Experimental Wt%Reference
This compound (Monomer) Carbon (C)63.14%- nih.gov
Hydrogen (H)8.83%- nih.gov
Oxygen (O)28.03%- nih.gov
Poly[2-(acetoacetoxy)this compound] peroxide Carbon (C)48.78%48.30% rsc.org
Hydrogen (H)5.73%5.60% rsc.org
Oxygen (O)45.49%46.10% rsc.org
2-Benzoylethyldecyldimethylammonium bromide (Catalyst for PEMA synthesis) Carbon (C)63.31%63.27% ripublication.com
Hydrogen (H)9.11%9.13% ripublication.com
Nitrogen (N)3.52%3.49% ripublication.com

Environmental Fate and Degradation of Ethyl Methacrylate

Biodegradation Studies

Ready Biodegradability in Aqueous Environments

Ethyl methacrylate (B99206) is considered to be readily biodegradable in aqueous environments. mpausa.orgchemos.deechemi.com Studies utilizing standardized test methods, such as the OECD 301D Closed Bottle test, have demonstrated significant mineralization of the compound over a 28-day period. sci-hub.se In these tests, ethyl methacrylate achieved biodegradation rates of 69% based on theoretical carbon dioxide evolution and 79% based on theoretical biochemical oxygen demand (BOD) within 28 days. echemi.comnih.gov These results indicate that should trace amounts of this compound enter aquatic systems or wastewater treatment plants, they would be rapidly broken down by the present bacteria. mpausa.org

Test MethodDurationBiodegradation RateFinding
Closed Bottle Test (OECD 301D)28 days69% (CO2 evolution)Readily Biodegradable
Closed Bottle Test (OECD 301D)28 days79% (BOD)Readily Biodegradable
Data sourced from multiple studies. chemos.deechemi.comsci-hub.senih.gov

Microbial Degradation Pathways

The biodegradation of this compound is carried out by various microorganisms that utilize the compound as a carbon source. nih.gov This process typically involves the enzymatic breakdown of the ester bond. frontiersin.org Specific enzymes, such as esterases produced by bacteria like Streptococcus mutans, can hydrolyze the ester linkage in this compound. researchgate.netnih.gov This hydrolysis severs the side chain from the main polymer backbone, resulting in the formation of ethanol (B145695) and methacrylic acid. researchgate.netnih.gov The smaller, resulting molecules can then be taken up by the microbial cells and mineralized into carbon dioxide and water under aerobic conditions. nih.gov This enzymatic degradation is a key mechanism preventing the long-term persistence of methacrylate polymers in biological environments. nih.gov

Abiotic Degradation Mechanisms

Atmospheric Oxidation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. mpausa.orgnih.govconicet.gov.ar This reaction is considered the dominant atmospheric loss process during the daytime. nih.govresearchgate.net The degradation is relatively rapid, with an estimated atmospheric half-life of approximately 19 hours. nih.gov Other estimations, using programs like the EPI Suite™, calculate the half-life for the atmospheric oxidation of this compound by hydroxyl radicals to be around 6.5 hours. mpausa.org The reaction mechanism primarily involves the addition of the OH radical across the carbon-carbon double bond of the methacrylate group. conicet.gov.arresearchgate.net This initial step leads to the formation of further degradation products, such as ethyl pyruvate (B1213749). conicet.gov.ar

ParameterValueReference
Atmospheric Half-Life (vs. OH radicals) ~6.5 - 19 hours mpausa.orgnih.gov
Primary Reaction Mechanism Addition to C=C double bond conicet.gov.arresearchgate.net
Dominant Loss Process Daytime nih.gov

Reaction with Ozone in the Atmosphere

This compound also undergoes degradation in the atmosphere through reaction with ozone (O3), which is a significant oxidation process, particularly at night. mpausa.orgnih.gov The atmospheric half-life for the reaction of this compound with ozone is estimated to be approximately one day. mpausa.orgnih.gov Experimental studies have determined the rate coefficient for this gas-phase reaction. conicet.gov.arnih.gov The ozonolysis of this compound proceeds via the addition of ozone to the C=C double bond, forming a highly unstable primary ozonide which then decomposes. researchgate.net This degradation pathway leads to the formation of primary products including formaldehyde (B43269) and ethyl pyruvate. nih.gov

ParameterValueReference
Atmospheric Half-Life (vs. O3) ~1 day mpausa.orgnih.gov
Identified Reaction Products Formaldehyde, Ethyl Pyruvate nih.gov
Primary Oxidant Night-time nih.gov

Hydrolytic Stability and Kinetics

Under typical environmental conditions, abiotic hydrolysis is not considered a significant degradation process for this compound. echemi.comnih.gov The compound exhibits considerable stability in water. nih.gov The estimated hydrolytic half-life is approximately 68 years at a neutral pH of 7 and decreases to about 6.8 years at a slightly alkaline pH of 8. echemi.comnih.gov This indicates that the uncatalyzed breakdown of the ester bond by water is a very slow process. acs.org However, the rate of hydrolysis can be significantly influenced by pH, with increased rates observed under more alkaline conditions due to hydroxide-driven ester hydrolysis. acs.orgnih.gov While abiotic hydrolysis is slow, biotic hydrolysis mediated by microbial enzymes is a much more effective degradation route. researchgate.netnih.gov

pHEstimated Hydrolytic Half-Life
768 years
86.8 years
Data sourced from PubChem. echemi.comnih.gov

Photodegradation Potential

The photodegradation of this compound in the environment is primarily dictated by indirect photochemical processes in the atmosphere rather than direct photolysis. Research indicates that this compound does not absorb light at wavelengths greater than 290 nm. nih.govnih.gov Since solar radiation reaching the troposphere is in this wavelength range, direct degradation by sunlight is not considered a significant environmental fate process. nih.govnih.gov

The principal pathway for the atmospheric degradation of vapor-phase this compound is its reaction with photochemically-produced oxidants, including hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). nih.govmpausa.orgnih.gov

Reaction with Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is the dominant atmospheric loss process for this compound during the daytime. nih.gov The estimated atmospheric half-life for this reaction varies slightly between sources, with estimates of 19 hours and 6.5 hours. nih.govnih.govmpausa.org This reaction is an electrophilic addition to the carbon-carbon double bond. nih.gov One of the identified degradation products from the OH-initiated oxidation of this compound is ethyl pyruvate. nih.govconicet.gov.ar

Reaction with Ozone (O3): this compound is also degraded by its reaction with ozone. mpausa.org The estimated atmospheric half-life for this reaction is approximately one day. nih.govnih.govmpausa.org Quantum chemistry calculations have been used to determine the Arrhenius expression for the reaction rate constant, which allows for calculation at various temperatures. researchgate.net

Reaction with Nitrate Radicals (NO3•): During nighttime, the reaction with nitrate radicals becomes a relevant degradation pathway. nih.gov An electrophilic addition mechanism is proposed as the dominant process for this reaction. nih.gov The rate coefficient for the reaction between this compound and the nitrate radical has been determined experimentally. nih.gov Ethyl pyruvate has been identified as a primary degradation product from this reaction pathway as well. nih.gov

The following table summarizes key data regarding the atmospheric photodegradation of this compound.

Table 1: Atmospheric Degradation Data for this compound

Degradation Pathway Oxidant Rate Coefficient Estimated Half-Life Source(s)
Indirect Photolysis •OH Radical Not specified 6.5 hours mpausa.org
Indirect Photolysis •OH Radical Not specified 19 hours nih.govnih.gov
Indirect Photolysis Ozone (O3) k = 4.94 x 10⁻¹⁴ exp(-2578.07/T) cm³ molecule⁻¹ s⁻¹ ~1 day nih.govnih.govmpausa.orgresearchgate.net
Indirect Photolysis NO3• Radical (5.42 ± 1.90) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ Not specified nih.gov
Direct Photolysis Sunlight (λ >290nm) Not applicable Not significant nih.govnih.gov

Toxicological and Biocompatibility Research on Ethyl Methacrylate

In Vitro Cytotoxicity Assessments

The in vitro cytotoxicity of ethyl methacrylate (B99206) and related methacrylate compounds has been evaluated across various cell types to understand their biological impact. These assessments primarily focus on cell survival, proliferation, and the underlying molecular events that lead to cellular damage.

Cell Viability and Proliferation Studies

Research into the cytotoxic effects of methacrylates often reveals a dose-dependent impact on cell viability and proliferation.

Leachables from bone cement composed of poly(methyl methacrylate)-co-ethyl hexylacrylate (PMMA-co-EHA) have been shown to affect the viability of human osteoblast-like cells (MG63 line). uc.ptua.pt In one study, a 72-hour exposure to an undiluted extract of the cement resulted in a moderate reduction of approximately 40% in the number of viable cells. uc.pt This toxic effect was diminished with the use of diluted extracts. uc.pt Further investigation into the cell cycle revealed that these leachable substances could cause significant changes in cellular proliferation, with cells exposed to the most concentrated extract for 48 hours becoming arrested in the S phase of the cell cycle. ua.pt However, the surviving cells appeared to recover and continue proliferating after 72 hours of exposure. ua.pt

Similarly, studies on various light-cured methacrylate dental resins have demonstrated significant cytotoxicity towards human gingival fibroblasts. nih.gov The viability of these cells decreased when exposed to freshly cured resins. nih.gov The inhibitory effect on cell proliferation also varied depending on the specific resin, with one formulation causing a 60% decrease. nih.gov It is generally noted that the cytotoxicity of methacrylate monomers can manifest as reduced cell proliferation, apoptosis, and genotoxicity. nih.gov

In contrast, some polymeric forms have shown low cytotoxicity. For instance, polymers of 2-((tert-butoxycarbonyl) (2-((tert-butoxy carbonyl) amino) ethyl) amino) this compound, intended for siRNA delivery, did not exhibit any toxic effects on an ovarian cancer cell line (Skov-3-luc) within a 24-hour period.

Table 1: Summary of Cell Viability and Proliferation Studies on Methacrylates

Compound/MaterialCell LineKey FindingsReference
Poly(mthis compound)-co-ethyl hexylacrylate (PMMA-co-EHA) ExtractMG63 (human osteoblast-like)Undiluted extract reduced cell viability by ~40%; induced S-phase cell cycle arrest at 48h, with recovery by 72h. uc.ptua.pt
Light-Cured Methacrylate ResinsHuman Gingival FibroblastsFreshly cured resins significantly decreased cell viability; some resins inhibited proliferation by up to 60%. nih.gov
Poly(2-((aminoethyl)amino)this compound)Skov-3-luc (ovarian cancer)No toxic effect observed on cells within 24 hours.

Investigation of Intracellular Mechanisms (e.g., Glutathione (B108866) Depletion, Reactive Oxygen Species)

The cytotoxic effects of methacrylates are often rooted in their ability to induce oxidative stress within cells. A primary mechanism is the depletion of intracellular glutathione (GSH) and the subsequent increase in reactive oxygen species (ROS). researchgate.netcnr.it

Glutathione is a crucial antioxidant that protects cells from damage by radical species. researchgate.net Methacrylate monomers can react directly with GSH, leading to its depletion. researchgate.net This reduction in cellular detoxifying capacity allows for the accumulation of ROS, which are byproducts of normal metabolism. researchgate.netfrontiersin.org An excess of ROS can lead to oxidative damage to vital cellular components, including DNA, and can trigger pro-apoptotic pathways and cell cycle arrest. researchgate.nettandfonline.com

Studies on specific methacrylates like 2-hydroxythis compound (HEMA) have clearly demonstrated this mechanism. HEMA exposure leads to a dose-dependent depletion of GSH and a corresponding increase in ROS production in both human pulp fibroblasts and gingival epithelial cells. nih.gov This oxidative stress is considered a primary driver of the observed cytotoxicity and apoptosis in cells of the pulp-dentin complex. researchgate.net The generation of ROS and depletion of antioxidant enzymes are key molecular mechanisms underlying the toxic effects of methacrylate monomers. mdpi.com

Table 2: Intracellular Mechanisms of Methacrylate Cytotoxicity

MechanismDescriptionConsequenceReference
Glutathione (GSH) DepletionMethacrylate monomers form adducts with GSH, reducing its intracellular concentration.Decreases the cell's primary defense against oxidative stress. researchgate.netcnr.it
Reactive Oxygen Species (ROS) ProductionThe depletion of GSH leads to an imbalance and accumulation of ROS.Induces oxidative damage, genotoxicity, cell cycle arrest, and apoptosis. researchgate.nettandfonline.comnih.govmdpi.com

Cellular Responses in Human Monocytes and Other Cell Lines

The response of immune cells, such as monocytes and macrophages, to methacrylate exposure is critical for understanding material biocompatibility.

In vitro studies using the human monocyte THP-1 cell line have shown that exposure to methacrylate hydrogels can modulate cellular functions. Copolymers containing this compound (referred to as 2-ethoxythis compound) induced a high level of collagenase production from THP-1 macrophage-like cells, comparable to the positive control. nih.gov This enzymatic response indicates cellular activation by the material.

Other methacrylates, such as HEMA and triethylene glycol dimethacrylate (TEGDMA), have been shown to affect monocyte behavior even at sublethal concentrations. These compounds can suppress the heat-induced expression of heat shock protein 72 (HSP72) in THP-1 monocytes, suggesting an interference with the cellular stress response. nih.gov Furthermore, sublethal concentrations of HEMA have been found to inhibit the proliferation of THP-1 macrophages by 40-50%. researchgate.net These findings suggest that even low levels of leachable methacrylate monomers can significantly alter the function and activity of immune cells. researchgate.netnih.gov

Sensitization and Irritation Studies

This compound and other acrylic monomers are recognized as potent sensitizers, capable of causing allergic contact dermatitis (ACD), particularly in occupational settings. cir-safety.orgsrce.hr

Allergic Contact Dermatitis Mechanisms

Allergic contact dermatitis is a delayed-type IV hypersensitivity reaction. nih.gov It is not caused by the initial contact but develops in individuals who have been previously sensitized to an allergen. nih.gov The mechanism involves small, reactive chemical molecules, known as haptens, like methacrylate monomers. mu-pleven.bgresearchgate.net

The process begins when these monomers penetrate the skin and covalently bind to skin proteins, forming a hapten-protein complex. researchgate.net This complex is then recognized as foreign by the immune system's antigen-presenting cells, leading to the activation of allergen-specific T cells. nih.gov Upon subsequent re-exposure to the same substance, these memory T cells migrate to the skin and elicit an inflammatory reaction, typically within 48 hours, characterized by eczema, redness, and vesicles. nih.gov It is the monomeric form of acrylates that acts as a strong sensitizer; the fully polymerized material is largely inert and less likely to cause a reaction. mu-pleven.bgactasdermo.org

Cross-Reactivity with Other Acrylates and Methacrylates

A significant issue in acrylate (B77674) sensitization is the high potential for cross-reactivity. An individual sensitized to one methacrylate is often allergic to other methacrylates and, in some cases, acrylates. cir-safety.orgsafecosmetics.org

Studies in guinea pigs have demonstrated strong cross-sensitivity between this compound, mthis compound, and butyl methacrylate. cir-safety.org Research has also shown that sensitization to methacrylates can lead to cross-reactivity with acrylates, although the reverse is less common. researchgate.net For example, sensitization to monomers like 2-hydroxythis compound (HEMA) can result in strong cross-reactions to other methacrylates. medicaljournalssweden.se This phenomenon is believed to occur due to the recruitment of T cells that recognize similar molecular structures across different methacrylate compounds. medicaljournalssweden.se

This cross-reactivity has important clinical implications, as sensitization from a cosmetic product like an artificial nail lacquer could lead to reactions when exposed to dental materials or medical adhesives containing different but structurally related (meth)acrylate compounds. actasdermo.orgjst.go.jp

Respiratory Tract Irritation and Potential for Occupational Asthma

This compound is recognized as an irritant to the respiratory system. cir-safety.orghaz-map.com Acute inhalation studies conducted on rats have demonstrated irritation of the ocular and nasal passages, as well as the broader respiratory tract. cir-safety.org In cases of acute exposure leading to death, post-mortem examinations of rats revealed significant pathological changes in the respiratory system. cir-safety.org Findings included markedly congested and edematous lungs, trachea, and bronchi, along with areas of hemorrhage and emphysema. cir-safety.org

Beyond its role as a direct irritant, there is evidence suggesting a potential for this compound to act as a respiratory sensitizer, leading to occupational asthma. haz-map.com Cases of occupational asthma have been specifically reported among cosmetologists who are frequently exposed to products containing the monomer, such as those used for artificial fingernails. haz-map.com While the broader class of methacrylates, including the closely related mthis compound (MMA), has been more extensively studied for respiratory sensitization, the data indicates that this compound also poses a risk in occupational settings where inhalation exposure is prevalent. haz-map.comnih.govtandfonline.com

Genotoxicity and Mutagenicity Evaluations

The genotoxic potential of this compound has been assessed using a variety of standard assays, with differing results depending on the test system and endpoint evaluated.

This compound has consistently tested negative for inducing gene mutations in bacterial systems. researchgate.netnih.gov Multiple studies utilizing the Ames test, a bacterial reverse mutation assay, found no evidence of mutagenicity. researchgate.netnih.gov These tests were conducted using various Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537. cir-safety.org The evaluations were performed both in the absence and presence of an external metabolic activation system (S9 mix) derived from the livers of Aroclor-induced Sprague-Dawley rats and Syrian hamsters, indicating that neither the parent compound nor its metabolites are mutagenic in these bacterial models. cir-safety.org This negative profile in prokaryotic systems is characteristic of the broader class of lower alkyl methacrylates. nih.gov

Table 1: Summary of Bacterial Reverse Mutation Assay Findings for this compound

AssayTest System/StrainsMetabolic ActivationResultSource
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and without rat and hamster liver S9Negative cir-safety.org
Ames TestNot SpecifiedNot SpecifiedNegative in two separate tests researchgate.netnih.gov
Bacterial Reverse Mutation Assay (OECD TG 471)Not SpecifiedNot SpecifiedNegative sci-hub.se

In contrast to the negative results in bacterial assays, this compound has shown positive evidence of mutagenicity in mammalian cell assays. researchgate.netnih.gov Specifically, it tested positive in the L5178Y mouse lymphoma cell assay, which is capable of detecting a broader range of genetic damage, including clastogenic events (chromosome damage). researchgate.netnih.govnih.gov

Research showed that this compound induced a concentration-dependent increase in the frequency of trifluorothymidine-resistant mutants. nih.gov The induction of primarily small-colony mutants suggested that the compound acts through a clastogenic mechanism, a prediction that was subsequently confirmed by the observation of gross chromosomal aberrations in the treated mouse lymphoma cells. nih.gov Testing was challenging due to a plateau in the dose-response curve, but a positive result was obtained at a concentration of 1,626 µg/ml, which led to 16% cell survival. nih.govresearchgate.net At this concentration, it induced 83 mutants per 10⁶ surviving cells and 11 chromosomal aberrations per 200 cells analyzed. nih.govresearchgate.net This profile of being negative in bacterial gene mutation tests while being positive for clastogenicity in in-vitro mammalian cell tests is a consistent pattern observed across the acrylate and methacrylate chemical class. nih.govcapes.gov.br

Table 2: Findings of the Mouse Lymphoma Cell Assay for this compound

AssayTest SystemKey FindingMechanismSource
L5178Y Mouse Lymphoma Cell AssayL5178Y/TK+/- cellsPositive for mutagenicityClastogenic (chromosome aberrations) researchgate.netnih.govnih.gov
L5178Y Mouse Lymphoma Cell AssayL5178Y/TK+/- cellsInduced 83 mutants/10⁶ survivors and 11 aberrations/200 cells at 1,626 µg/mlInduction of primarily small-colony mutants nih.govresearchgate.net

Bacterial Reverse Mutation Assays (e.g., Ames Test)

Developmental and Reproductive Toxicity Research

The developmental toxicity profile of this compound appears to be highly dependent on the route of administration used in research studies.

An early study involving intraperitoneal injection of this compound into pregnant rats reported significant embryopathic and teratogenic effects. cir-safety.org In this study, fetuses from treated dams exhibited abnormalities such as hemangiomas, twisted hind legs, and elongated posterior ribs, which were absent in the control group. cir-safety.org

However, subsequent research using inhalation, a more relevant route for occupational exposure, yielded different results. oup.comnih.gov In a comprehensive study, pregnant Sprague-Dawley rats were exposed to this compound vapor at concentrations up to 2400 ppm for 6 hours per day during gestation days 6 to 20. oup.comnih.gov This study found no significant increase in embryo/fetal death or fetal malformations. oup.comnih.gov While fetal toxicity, evidenced by a statistically significant decrease in fetal body weight, was observed at exposure levels of 1200 ppm and higher, these effects occurred in the presence of overt maternal toxicity (e.g., reduced weight gain and food consumption). oup.comnih.gov Based on these findings, this compound was not considered to be a selective developmental toxicant via the inhalation route. mpausa.org

Table 3: Comparison of this compound Developmental Toxicity Studies

Study TypeRoute of AdministrationTest SpeciesKey FindingsConclusionSource
Teratogenicity StudyIntraperitoneal InjectionRatObserved embryotoxicity and teratogenicity (e.g., hemangiomas, twisted hind legs, elongated ribs).Produced significant embryopathic and teratogenic effects. cir-safety.org
Developmental Toxicity StudyInhalation (up to 2400 ppm)RatNo significant increase in malformations or embryo/fetal death. Reduced fetal body weight at ≥1200 ppm, concurrent with maternal toxicity.Not a selective developmental toxin via inhalation. oup.comnih.govmpausa.org

Biocompatibility of Poly(this compound) Materials

Poly(this compound) (PEMA), the polymerized form of the monomer, is recognized for its biocompatibility and stability for in-vivo applications. alfa-chemistry.com It is utilized in various medical implants and devices. alfa-chemistry.com

Research into composite biomaterials has highlighted the favorable properties of PEMA. Studies on composites made from a bioactive ceramic (Wollastonite) and a copolymer of this compound and vinylpyrrolidone found that the materials were not cytotoxic in vitro. researchgate.net In these studies, cells were able to adhere to the surface of specimens containing the PEMA copolymer, demonstrating its suitability for cell contact. researchgate.net

Furthermore, PEMA-based bone cement has been investigated as a promising alternative to the more commonly used poly(mthis compound) (PMMA) cement. researchgate.net The interest in PEMA stems from its advantageous mechanical and toxicological properties, including higher ductility and lower toxicity, which could offer benefits in orthopedic applications. researchgate.net

In Vitro and In Vivo Biocompatibility Testing

The biocompatibility of this compound and its polymers has been evaluated through a variety of in vitro and in vivo testing methods, often in accordance with international standards like ISO 10993. nih.govfda.gov These tests are designed to assess the material's potential to cause adverse reactions when in contact with biological systems.

In Vitro Studies

Cytotoxicity Assays: In vitro studies are fundamental in the initial biocompatibility screening of materials. researchgate.net Cytotoxicity tests measure the potential of a substance to harm cells. For methacrylate-based resins, these tests have shown that unpolymerized monomers can exhibit concentration-dependent cytotoxicity. frontiersin.orgmdpi.com For instance, studies have demonstrated that various methacrylate monomers can decrease cell viability, with some resins causing a significant reduction in the number of viable human gingival fibroblasts. mdpi.com The cytotoxicity of methacrylates has been ranked in some studies, with this compound generally showing lower cytotoxicity compared to other acrylates and methacrylates like butyl acrylate and butyl methacrylate. nih.gov However, it's important to note that even materials considered biocompatible can show some level of cytotoxicity at high concentrations. researchgate.net

Genotoxicity Assays: Genotoxicity tests assess the potential of a substance to damage the genetic material within cells. This compound has been evaluated in bacterial reverse mutation assays (Ames test) and has not shown mutagenic activity. sci-hub.se While some mammalian cell gene mutation tests showed positive results, these were observed at cytotoxic doses and are therefore considered by some to be biologically non-relevant. sci-hub.se

In Vivo Studies

Implantation Studies: In vivo biocompatibility is often assessed by implanting the material into animal models. A study involving a novel this compound resin implanted in the subcutaneous tissue of mice showed no inflammatory response at 1 and 9 weeks post-implantation, indicating good biocompatibility. nih.gov This particular EMA resin demonstrated better biocompatibility when compared with conventional bone cements. nih.gov

Tissue Response: The response of living tissue to an implanted material is a key indicator of its biocompatibility. The aforementioned in vivo study with the novel EMA resin also showed that a composite membrane of EMA and poly-L-lactic acid (PLLA) could induce new bone formation when combined with bone morphogenetic protein (BMP). nih.gov This suggests that EMA-based materials can be engineered to not only be biocompatible but also to promote specific, desirable biological responses like tissue regeneration.

Interactive Data Table: Summary of Biocompatibility Test Findings for this compound and Related Polymers

Test TypeModel/SystemKey FindingsReference(s)
In Vitro Cytotoxicity Human Gingival FibroblastsAll freshly-cured resins significantly decreased cell viability. mdpi.com
In Vitro Cytotoxicity Human Gingival Fibroblasts, HSG cells, Human ErythrocytesCytotoxicity decreased in the order: butyl acrylate > butyl methacrylate > ethyl acrylate > mthis compound. nih.gov
In Vitro Genotoxicity Salmonella typhimuriumThis compound was not mutagenic in the Ames test. sci-hub.se
In Vivo Implantation ddY Mice (subcutaneous)No inflammatory response observed 1 and 9 weeks after implantation of a novel EMA resin. nih.gov
In Vivo Osteogenesis ddY Mice (thigh muscle pouch)EMA-PLLA-BMP composite membrane induced new bone formation. nih.gov

Influence of Polymer Degradation on Biocompatibility

The long-term biocompatibility of polymeric materials is intrinsically linked to their degradation profile. The breakdown of a polymer can release substances that may elicit a biological response.

The hydrolysis of ester bonds within the polymer matrix is a primary degradation pathway for methacrylate-based resins. frontiersin.org This degradation can be influenced by factors such as water and enzymes present in the biological environment, like salivary or bacterial esterases. frontiersin.org The degradation products of conventional methacrylates can include monomers and other by-products that may have cytotoxic effects. frontiersin.org

Research has focused on designing methacrylate polymers with increased resistance to degradation. One approach involves creating molecules where the ester groups are positioned outside the main polymer backbone. frontiersin.org For example, a study on ethylene (B1197577) glycol bis(this compound) (EGEMA) showed that its hydrolysis generated small amounts of ethanol (B145695) while preserving the polymer backbone, suggesting improved long-term stability and biocompatibility compared to traditional methacrylates. frontiersin.org

The degradation of some methacrylate-based hydrogels can be controlled by factors like crosslink density and pH. nih.gov However, it is crucial to consider the nature of the degradation products. In some cases, the degradation of these materials produces non-hydrolysable but water-soluble oligomers and polymers, whose long-term biological effects need to be understood. nih.gov Studies on certain degradable poly(dimethylamino this compound) networks found them to be cytotoxic, likely due to a local increase in pH from the basic dimethylamino groups, making them unsuitable for certain applications despite their favorable degradation characteristics. nih.gov

Interactions with Biological Tissues and Cells

The interaction of this compound-based materials with biological tissues and cells is a complex process governed by the material's surface properties and the biological environment. These interactions are crucial for the performance of medical implants and devices. mdpi.com

The initial event upon implantation is the adsorption of proteins from the surrounding biological fluids onto the material's surface. mdpi.com The type and conformation of these adsorbed proteins then influence subsequent cellular responses, such as adhesion, proliferation, and differentiation. mdpi.com

The surface chemistry of the material plays a significant role. For instance, poly(dimethylaminothis compound) (PDMAEMA) brushes have been studied for their adhesive properties to various surfaces, including biological samples. rsc.org The adhesion to soft tissues involves a combination of non-specific interactions, interpenetration of polymer networks, and molecular coupling. rsc.org

At the cellular level, studies have investigated the interaction of methacrylate polymers with specific cell types. For example, research on the interaction of low molecular weight PDMAEMA with human endothelial cells showed that the polymer was detected along the plasma membrane, followed by migration to the perinuclear region. nih.gov In vitro studies with platelets and red blood cells have shown that PDMAEMA can interact with these blood components, with platelets showing a higher affinity for the polycation. researchgate.net This interaction can lead to platelet activation and aggregation, highlighting the importance of understanding the hemocompatibility of these materials when used in blood-contacting applications. researchgate.net

Furthermore, the surface characteristics of a material, such as roughness, can also influence cellular behavior. Increased surface roughness can provide more sites for cell adhesion and promote proliferation. mdpi.com

Interactive Data Table: Cellular Interactions with Methacrylate-Based Polymers

PolymerCell TypeObserved InteractionReference(s)
Poly(dimethylamino ethylmethacrylate) (PDMAEMA)Human Endothelial CellsDetected along the plasma membrane, followed by migration to the peri-nuclear region. nih.gov
Poly(dimethylamino ethylmethacrylate) (PDMAEMA)PlateletsHigh affinity binding, leading to platelet activation and aggregation. researchgate.net
Poly(dimethylamino ethylmethacrylate) (PDMAEMA)Red Blood CellsLower affinity compared to platelets. researchgate.net
Methacrylate-based ResinsHuman Gingival FibroblastsCan induce cytotoxicity and affect cell proliferation. mdpi.com

Applications and Industrial Significance in Academic Research

Poly(Ethyl Methacrylate) in Biomedical Engineering

The biocompatibility and adaptable physical properties of PEMA have made it a prominent material in the biomedical field. mdpi.com Research has focused on developing PEMA-based composites and systems for various medical applications, leveraging its favorable interaction with biological systems and its mechanical resilience. researchgate.netresearchgate.net

Poly(this compound) is investigated for use in orthopedic and dental applications, particularly as a component of bone cements and prostheses. mdpi.comresearchgate.net While poly(mthis compound) (PMMA) has historically been the standard for these applications, PEMA presents an alternative with different mechanical properties. researchgate.netmdpi.com PEMA-based bone cements have been developed to improve upon the characteristics of traditional PMMA cements. researchgate.net

Research has focused on creating PEMA composite biocements with enhanced mechanical properties and biocompatibility. mdpi.comresearchgate.net For instance, the incorporation of fillers like hydroxyapatite (B223615) (HA) into PEMA cement has been studied to improve its bioactivity and integration with bone tissue. An in vitro study using human osteoblast-like cells examined the cellular response to HA-modified PEMA, assessing cell growth and morphology to understand the material's biocompatibility. researchgate.net

In dentistry, methacrylate-based polymers are foundational materials. While PMMA is widely used for denture bases and temporary restorations, the broader family of methacrylates contributes to a range of dental devices. mdpi.comrjor.robegellhouse.com The selection of a specific methacrylate (B99206) polymer, such as PEMA, can be guided by the desired flexibility, strength, and handling characteristics for the final prosthetic device.

Table 1: Comparison of Methacrylate Polymers in Biomedical Cement Applications

PropertyPoly(mthis compound) (PMMA)Poly(this compound) (PEMA)Research Focus for PEMA
Primary Use Standard bone cement for joint arthroplasty. mdpi.comnih.govAlternative bone cement, often in composite form. researchgate.netEnhancing mechanical properties and biocompatibility. mdpi.comresearchgate.net
Bioactivity Considered bioinert, leading to potential fibrous tissue encapsulation. researchgate.netnih.govCan be modified with bioactive fillers like hydroxyapatite (HA). researchgate.netImproving osteointegration by creating bioactive composites. researchgate.net
Key Challenge High exothermic polymerization temperature can cause thermal necrosis of bone tissue. mdpi.comnih.govMechanical properties and long-term performance. researchgate.netOptimizing filler dispersion and polymer matrix for superior performance. mdpi.com
Clinical Status Long history of successful clinical use. begellhouse.comnih.govPrimarily investigational, with a focus on developing improved formulations. mdpi.comresearchgate.netresearchgate.netDeveloping PEMA composites for bone repair and craniofacial implants. mdpi.comresearchgate.net

Methacrylate-based polymers, including PEMA, are extensively used in the design of sophisticated drug delivery systems. researchgate.net Their ability to form hydrogels and nanoparticles allows for the controlled and targeted release of therapeutic agents. nih.govujpronline.com Hydrogels are three-dimensional, water-absorbent polymer networks that are biocompatible and can be engineered to respond to specific physiological stimuli like pH or temperature. ujpronline.commdpi.com

PEMA can be used to create composite films for drug delivery. For example, research has demonstrated the fabrication of PEMA films containing model drugs such as ibuprofen (B1674241) and tetracycline. mdpi.com This was achieved using a novel method that avoided toxic solvents by employing a biosurfactant, lithocholic acid, to dissolve PEMA in ethanol (B145695). mdpi.com

In the realm of nanocarriers, nanoparticles made from methacrylate polymers can encapsulate hydrophobic drugs, improving their solubility and delivery profile. mdpi.com Systems combining nanoparticles within a hydrogel matrix are also being explored. This approach can enhance drug loading capacity and provide sustained release. nih.gov For instance, alginic acid-poly(2-(diethylamino)this compound) nanoparticles have been developed as a promising carrier for pH-sensitive drugs, prepared through a simple, mild, and organic solvent-free process. acs.org

In tissue engineering, scaffolds provide a temporary structural framework that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. researchgate.net Methacrylate-based hydrogels are suitable for creating these scaffolds due to their tissue-like mechanical properties and ability to facilitate mass transfer. acs.org

A polymer system blending poly(this compound) (PEMA) and tetrahydrofurfuryl methacrylate (PEMA/THFMA) has shown promise for cartilage repair applications. researchgate.net In vitro studies have confirmed that this material can support the growth and differentiation of chondrocytes. Researchers have used techniques like supercritical CO2 processing to create highly porous and interconnected scaffolds from PEMA/THFMA, where the pore size and distribution can be controlled by altering processing parameters. researchgate.net

Other research has focused on developing biodegradable hydrogels from methacrylate polymers. For example, poly(2-hydroxythis compound) (pHEMA) hydrogels have been made biodegradable by incorporating degradable cross-linkers, making them suitable for tissue engineering applications where the scaffold should be gradually replaced by new tissue. acs.org Cryogels based on copolymers of 2-(dimethylamino)this compound and 2-hydroxythis compound, reinforced with α-tricalcium phosphate, have also been evaluated as scaffolds for bone tissue engineering, demonstrating non-cytotoxicity and support for cell viability. core.ac.ukcsic.es

Table 2: PEMA-based Scaffolds in Tissue Engineering Research

Scaffold SystemPolymer CompositionTarget ApplicationKey Research Finding
Porous ScaffoldsPoly(this compound) / Tetrahydrofurfuryl methacrylate (PEMA/THFMA)Cartilage RepairScaffolds with >85% porosity and controlled pore size can be created, supporting chondrocyte growth and differentiation. researchgate.net
Cryogels2-(dimethylamino)this compound / 2-hydroxythis compound / α-tricalcium phosphateBone RepairThe scaffold's porosity (ranging from 53% to 75%) and pore structure can be tuned by altering the polymer ratio; the scaffolds are non-cytotoxic. csic.es
Composite FilmsPoly(this compound) / NanocelluloseGeneral Tissue EngineeringA versatile method using a biosurfactant allows for the creation of composite films, avoiding toxic solvents. mdpi.com

Poly(this compound) and its copolymers are valuable materials in the fabrication of biosensors. mdpi.comresearchgate.net They are often used as an immobilization matrix for enzymes or as a component in sensor membranes. researchgate.netmdpi.com The function of the polymer is to provide a stable and biocompatible environment for the biological recognition element while allowing for effective signal transduction.

In one study, a biosensor for the food dye Sunset Yellow was developed by immobilizing the enzyme laccase in a photocurable membrane made of poly(acrylamide-co-ethylmethacrylate) (AAm-co-EMA). mdpi.com The this compound component, being hydrophobic, was used to control the hydrophilicity of the membrane and minimize enzyme leaching. This biosensor demonstrated high sensitivity and a low detection limit. mdpi.com

Another example involves the modification of electrodes for detecting melamine. A sensor was developed using a copolymer of poly[2-(dimethylamino)this compound-co-styrene] in combination with gold nanoparticles and methylene (B1212753) blue to modify a glassy carbon electrode, showcasing the versatility of methacrylate copolymers in electrochemical sensing applications. mdpi.com

Tissue Engineering Scaffolds

Advanced Coatings and Adhesives

This compound is a key monomer for producing acrylic-based polymers used in high-performance coatings and adhesives. blitchem.com The resulting polymers offer excellent durability, weather resistance, and UV protection. blitchem.com

Coatings based on this compound are valued for their protective qualities and aesthetic finish. blitchem.com These coatings provide robust resistance to abrasion and environmental wear, making them suitable for demanding applications. blitchem.com

In architectural applications, EMA-based paints and protective coatings are used for their durability and gloss finish. blitchem.com For industrial purposes, they are applied to machinery and equipment that require a high degree of protection from corrosive or harsh environmental factors. mdpi.comblitchem.com Research has shown that PEMA films can provide effective corrosion protection for stainless steel. mdpi.comresearchgate.net Furthermore, the versatility of polymthis compound (PMMA), a closely related polymer, in construction for applications like skylights and windows highlights the desirable properties of acrylic polymers, such as transparency, light weight, and weather resistance. firstmold.comatamanchemicals.comalphateqwaterproofing.com

Table 3: Properties of EMA-Based Coatings

PropertyDescriptionApplication Benefit
Weather Resistance Withstands degradation from sun, rain, and temperature fluctuations. blitchem.comProvides long-lasting protection for exterior surfaces. blitchem.com
UV Protection Resists yellowing and degradation from ultraviolet radiation. blitchem.comMaintains clarity and color integrity in outdoor applications. firstmold.com
Abrasion Resistance The surface is hard and resistant to scratching and wear. blitchem.comSuitable for high-traffic areas and industrial equipment. blitchem.com
Chemical Stability Resistant to various chemicals and corrosive agents. mdpi.comresearchgate.netEnhances the durability of coated machinery and structures. mdpi.com
Adhesion Bonds effectively to a variety of substrates.Ensures a long-lasting and reliable protective layer.

Automotive Finishes and Components

In the automotive industry, this compound is a key ingredient in the formulation of coatings, sealants, and adhesives. opeslimited.com EMA-based polymers are integral to producing durable and aesthetically pleasing automotive finishes. yourcluster.com

Coatings and Paints: EMA is used to produce acrylic-based coatings that offer exceptional weather and abrasion resistance, as well as high gloss. blitchem.com These coatings provide long-lasting protection for vehicle bodies against environmental factors. blitchem.com Specifically, EMA is a component in clearcoats and basecoats, enhancing the finish and protective qualities of automotive surfaces. opeslimited.com

Adhesives and Sealants: The unique chemical structure of EMA provides superior bonding strength and flexibility, making it ideal for automotive adhesives. blitchem.com These are used to bond various components, including glass, metal parts, and trim. blitchem.com

Components: Beyond coatings, EMA is used in the production of acrylic polymers for various automotive components that require clarity and strength. blitchem.com

Table 1: Applications of this compound in the Automotive Industry

Application Function of this compound Key Properties
Coatings & Paints Monomer for acrylic-based finishes (clearcoats, basecoats) Weather resistance, UV protection, high gloss, durability. blitchem.comyourcluster.com
Adhesives & Sealants Forms polymers with strong bonding capabilities Superior bonding strength, flexibility. blitchem.com

| Components | Used in the synthesis of acrylic plastics for parts | Optical clarity, strength, weather resistance. blitchem.com |

Specialized Adhesive Formulations

The polymerization of this compound is fundamental to creating a variety of specialized adhesives. Methacrylate-based adhesives are known for their reactive, two-component formulations, including structural and anaerobic adhesives. evonik.com

Research in this area often focuses on enhancing specific properties like adhesion to different substrates and cure-time optimization. For instance, the incorporation of functional monomers, such as acetoacetoxy this compound (AAEM), into acrylic emulsions allows for the formulation of one-pack, self-crosslinkable adhesives that cure at ambient temperatures. adhesivesandbondingexpo.com This technology improves adhesion promotion and the mechanical properties of the final adhesive film. adhesivesandbondingexpo.com

Hydrophobic Coatings

This compound's inherent hydrophobicity makes it a suitable monomer for developing water-repellent coatings. wikipedia.orgresearchgate.net Academic research has explored various strategies to enhance this property further.

One approach involves the copolymerization of EMA with highly fluorinated monomers, such as perfluoroalkyl this compound. Research has shown that incorporating these fluorinated monomers significantly increases the hydrophobicity of the resulting copolymer coatings, with water contact angles reaching as high as 117°. researchgate.net Another strategy involves modifying acrylate (B77674) monomers, including this compound, with fluorine-containing siloxanes to create super-hydrophobic coatings. google.com Furthermore, combining triethoxysilane (B36694) functionality with methacrylate reactivity offers a pathway to develop coatings with improved water repellency and adhesion to inorganic substrates. specificpolymers.com

Polymeric Materials for Energy and Environmental Applications

The unique properties of poly(this compound) (PEMA) have led to its investigation for use in demanding energy and environmental applications.

Energy Storage Devices (e.g., Capacitors, Batteries)

Poly(this compound) has garnered interest as a polymer host for electrolytes in energy storage devices like capacitors and batteries. researchgate.netmdpi.com PEMA is considered for these applications due to its potential for high ionic conductivity at room temperature and suitable mechanical properties. researchgate.net

Research has focused on enhancing the performance of PEMA-based electrolytes. One area of study involves the incorporation of ionic liquids into the PEMA matrix to create ionic-liquid-doped polymer electrolytes (ILDPEs). Studies have shown that the addition of an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) iodide, can significantly increase the ionic conductivity of a PEMA-based electrolyte. researchgate.net Another approach involves creating nanocomposite polymer electrolytes by dispersing nanofillers like carbon black into the PEMA matrix. This has been shown to improve ionic conductivity and the electrochemical stability window, making the material suitable for devices like electric double-layer capacitors (EDLCs). researchgate.net

Table 2: Research Findings on PEMA-based Electrolytes for Energy Storage

Electrolyte System Key Finding Reported Performance Metric
PEMA + NaI + Ionic Liquid Ionic liquid enhances ionic conductivity. Max. conductivity of 7.7 × 10⁻⁴ S/cm at room temp. researchgate.net
PEMA + Carbon Black Nanocomposite Carbon black improves ionic conduction and stability. Peak conductivity of 1.25 × 10⁻⁵ S/cm; Stability window of 3.78 V. researchgate.net

| PEMA-based Solid Polymer Electrolytes | Suitable for high-performance lithium-ion batteries. | High ionic conductivity and good mechanical properties. researchgate.net |

Advanced Membranes for Separation Processes

This compound and its derivatives are being explored for the creation of advanced membranes for various separation processes, including gas separation and nanofiltration. specificpolymers.comuni-due.de

In one research avenue, copolymers containing EMA are used to create membranes for specialized separations. For instance, membranes made from ethylene-methacrylic acid (E-MAA) copolymers have been investigated for the separation of phenol/water mixtures. researchgate.net Research has also been conducted on modifying membrane surfaces to improve their performance. For example, the surface of poly(vinylidene fluoride) (PVDF) membranes has been grafted with poly(N,N-dimethylamino-2-ethylmethacrylate) (PDMAEMA) to create a zwitterionic surface with improved resistance to biofouling, a major challenge in membrane separation processes. researchgate.net Furthermore, interpenetrating network (IPN) membranes based on polydimethylsiloxane (B3030410) (PDMS) and PDMAEMA are being developed for organic solvent nanofiltration, demonstrating tunable separation performance. uni-due.de

Corrosion Protection Systems

Poly(this compound) coatings are recognized for their ability to protect metals from corrosion. mdpi.commdpi.com The hydrophobic nature of PEMA provides a barrier against corrosive elements. researchgate.net

Research has focused on developing hybrid organic-inorganic coatings to enhance corrosion resistance. One study investigated polysiloxane hybrid sol-gel coatings synthesized from tetraethyl orthosilicate (B98303) (TEOS), 3-(trimethoxysilyl)propyl methacrylate (MAPTMS), and this compound (EMA) for the corrosion protection of aluminum alloys. researchgate.netmdpi.com The results indicated that the coating with EMA exhibited better barrier protection properties compared to a similar coating made with mthis compound (MMA) after prolonged immersion in a saline solution. mdpi.com Another study demonstrated that a hydrophobic copolymer film of N-vinyl imidazole (B134444) and this compound applied to mild steel provided excellent corrosion protection in a saline environment, with a protection efficiency greater than 90%. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
1-hexyl-3-methylimidazolium iodide
3-(trimethoxysilyl)propyl methacrylate (MAPTMS)
Acetoacetoxy this compound (AAEM)
Carbon black
This compound (EMA)
Ethylene (B1197577)
Ethylene-methacrylic acid (E-MAA)
Fluorine
Glycidyl (B131873) methacrylate
Mthis compound (MMA)
N-vinyl imidazole
Perfluoroalkyl this compound
Phenol
Poly(N,N-dimethylamino-2-ethylmethacrylate) (PDMAEMA)
Poly(this compound) (PEMA)
Poly(vinylidene fluoride) (PVDF)
Polydimethylsiloxane (PDMS)
Siloxane
Tetraethyl orthosilicate (TEOS)
Water

Emerging Applications and Future Research Directions

This compound and its derivatives are at the forefront of materials science research, finding utility in advanced applications that promise to shape future technologies. Academic exploration into this compound is paving the way for innovations in additive manufacturing, sustainable polymer development, and the creation of smart, responsive systems.

Additive manufacturing (AM), particularly vat photopolymerization (VP) techniques like stereolithography (SLA) and digital light processing (DLP), frequently employs resins based on methacrylate or acrylate esters. nih.gov These monomers are favored for their rapid reaction rates, stability, and the robust mechanical properties of the resulting polymers. nih.govnih.gov this compound (EMA) is a key monomer in this field, utilized in the formulation of photocurable resins for various applications, including the fabrication of dental devices. griffith.edu.au

In vat photopolymerization, a liquid resin is selectively cured by light to build an object layer by layer. mdpi.commdpi.com The performance of the final printed object is highly dependent on the resin's composition. mdpi.com Formulations often blend multiple monomers to create co-polymers with tailored properties. nih.gov For instance, research into dental resins has explored mixing mthis compound (MMA) with ethylene glycol dimethacrylate (EGDMA) and pre-polymerized PMMA powder to create resins suitable for SLA printing. nih.gov While not this compound, this illustrates the common strategy of blending monomers to achieve desired printability and material characteristics. Studies have shown that acrylate-based resins generally have a higher rate of radical polymerization than methacrylate types like EMA, which can influence the molecular architecture of the final product. mdpi.com

The inclusion of reactive oligomers in 3D printing resins is another area of investigation. ω-Vinyl terminated reactive oligomers of monomers like 2-ethylhexyl methacrylate have been incorporated into resins to modify the mechanical properties of printed parts, demonstrating the ability to transform materials from stiff and brittle to more ductile. rsc.orgrsc.org This approach, where a reactive additive is used instead of altering the entire formulation, avoids issues like leaching and the long-term deterioration of properties. rsc.org

Research has also focused on the chemical composition of commercially available methacrylate resins for dental applications. One study using headspace gas chromatography-mass spectrometry (GC-MS) identified this compound as a compound released into the air during the printing process. mdpi.com Another analysis of unpolymerized 3D-printed denture resins identified numerous compounds, with mthis compound and its derivatives being a primary category. nih.gov These findings underscore the importance of understanding resin composition for both performance and safety.

Resin Formulations in Additive Manufacturing Research
Primary Monomer/OligomerCo-monomer(s)/Additive(s)Printing TechniqueKey Research FindingReference
2-ethylhexyl methacrylate (reactive oligomer)Isobornyl acrylate, Poly(ethylene glycol)diacrylate (PEGDA)Digital Light Processing (DLP)Reactive oligomers can act as plasticizers or reinforce the printed object depending on compatibility. rsc.orgrsc.org
Methacrylated OligomerGlycol methacrylate, Pentamethyl-piperidyl sebucateVat PhotopolymerizationResin used for orthodontic appliances with high optical transparency. nih.gov
Mthis compound (MMA)Ethylene glycol dimethacrylate (EGDMA), PMMA powderStereolithography (SLA)Developed a novel PMMA-based resin with optimized composition for dental applications. nih.gov
Acrylate-based resinAcrylated Natural Rubber (ANR)Digital Light Processing (DLP)ANR improved stretchability and impact strength of the brittle photopolymer. mdpi.com

In response to growing environmental concerns and the need to reduce reliance on fossil fuels, significant research is being directed toward the synthesis of polymers from renewable resources. nih.gov this compound is being integrated into these efforts, often by copolymerizing it with monomers derived from biomass. researchgate.net This approach aims to create more sustainable materials that retain desirable properties.

One prominent area of research involves the use of terpenes, which are naturally occurring compounds found in plants. For example, copolymers have been synthesized from β-myrcene (a terpene) and this compound via emulsion polymerization. researchgate.netresearchgate.net This method produces a latex that can be vulcanized to create a semi-synthetic rubber, offering a sustainable alternative for a wide range of industrial applications. researchgate.net Similarly, camphor (B46023), another terpene, has been chemically modified to produce a renewable-carbon-based methacrylic monomer, which can then be polymerized. researchgate.net

Plant oils are another critical feedstock for bio-based polymers. Castor oil has been used to synthesize polyurethanes, which are then reacted with acrylic monomers, including this compound, to form interpenetrating polymer networks (IPNs). epa.gov Researchers are also exploring the functionalization of soybean oil to create a methacrylated version (SBMA) that can be copolymerized with monomers like mthis compound and butyl acrylate to produce latexes with tunable properties. rsc.org The broader trend includes developing methods to produce bio-based methacrylate monomers directly from renewable sources like plant oils and agricultural waste, aiming to create more eco-friendly alternatives to conventional petroleum-based monomers. straitsresearch.comgoogle.com

The overarching goal is to replace petroleum-derived components with sustainable, bio-based alternatives without compromising material performance. nih.govresearchgate.net These efforts are part of a larger shift in the polymer industry toward sustainability, driven by both public concern about waste and the desire for innovation in materials science. nih.govresearchgate.net

Research on Bio-based this compound Copolymer Systems
Bio-based Monomer SourceCo-monomerPolymerization MethodKey Research FindingReference
β-Myrcene (terpene)This compoundEmulsion PolymerizationProduced a sustainable semi-synthetic rubber latex for industrial use. researchgate.netresearchgate.net
Castor OilThis compoundInterpenetrating Polymer Network (IPN) SynthesisCreated IPNs by reacting castor oil-based polyurethanes with acrylic monomers. epa.gov
Eugenol (from clove oil)2-hydroxythis compound (HEMA)UV PolymerizationSynthesized a sustainable eugenol-methacrylate monomer and copolymerized it to create polymers with antioxidant properties. uniroma1.it
Camphor (terpene)Methacryloyl chloride (for modification)Radical PolymerizationDeveloped a biopolymer with an 80% bio-based carbon content from a modified camphor terpene. researchgate.net

"Smart" or "stimuli-responsive" materials, which can change their properties in response to external environmental changes, represent a highly active area of research. nih.govscirp.orgrsc.org Polymers and hydrogels based on derivatives of this compound, particularly 2-(dimethylamino)this compound (DMAEMA) and 2-(diethylamino)this compound (DEAEMA), are key components in the development of these advanced materials. scirp.orgmdpi.com These monomers contain tertiary amine groups that can be protonated or deprotonated depending on the surrounding pH, making them pH-responsive. nih.gov Many of these polymers also exhibit temperature sensitivity, often characterized by a Lower Critical Solution Temperature (LCST). rsc.org

Poly(2-(dimethylamino)this compound) (PDMAEMA) is a well-studied dual-responsive polymer that is sensitive to both pH and temperature. mdpi.com This property makes it a prime candidate for creating smart hydrogels. nih.gov Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymer chains that can absorb large amounts of water. nih.gov By incorporating DMAEMA or DEAEMA, hydrogels can be designed to swell or shrink dramatically in response to specific pH or temperature triggers. nih.govrsc.orgconicet.gov.ar For example, hydrogels have been fabricated by copolymerizing DMAEMA and methacrylic acid, creating a material whose water retention can be controlled by both temperature and pH. rsc.org

The applications for these responsive systems are diverse. In drug delivery, pH-responsive micelles made from copolymers containing PDEAEMA can be designed to release an encapsulated drug specifically in the acidic environment of a tumor. nih.gov Researchers have also developed dually crosslinked injectable hydrogels using a derivative of this compound that are biocompatible and promote wound healing. rsc.org Furthermore, these smart polymers are being explored for creating reversible hydrogels through controlled aggregation with other materials like lignin, where the gel can form or collapse based on pH changes. tandfonline.com These materials can also be incorporated into more complex systems, such as hybrid films with polyurethanes, to create materials with tunable water absorption controlled by both pH and temperature. conicet.gov.ar

Properties of this compound-Based Responsive Systems
Polymer/SystemStimulusObserved ResponsePotential ApplicationReference
Poly(2-(diethylamino)this compound) (PDEAEMA) based micellespHEnhanced solubilization in acidic environments.Targeted anticancer drug release. nih.gov
Poly(2-(dimethylamino)this compound) (PDMAEMA) grafted onto cellulosepH, TemperaturepH- and temperature-responsive swelling behavior.Antibacterial materials, polymer electrolytes. nih.gov
Polyurethane/poly(2-(diisopropylamino)this compound) hybrid filmspH, TemperatureSwelling behavior dependent on pH, temperature, and component ratio.Smart coatings, drug delivery systems. conicet.gov.ar
Poly[(2-dimethylamino)this compound]-b-poly(N-isopropyl acrylamide) hydrogelTemperatureInjectable solution forms a hardened gel at physiological temperature.Wound healing, soft tissue regeneration. rsc.org
Softwood Kraft Lignin / PDMAEMA hydrogelpHForms a strong hydrogel under neutral conditions that collapses in acidic or basic solutions.Reversible gels, controlled release systems. tandfonline.com

Regulatory Science and Risk Assessment in Ethyl Methacrylate Research

Occupational Exposure Assessment and Control Strategies

The occupational use of ethyl methacrylate (B99206) (EMA) necessitates a robust framework for assessing and controlling worker exposure to both its liquid and vapor forms. Given that it is a volatile organic compound, there is potential for inhalation and dermal exposure when handling products containing the liquid monomer. mpausa.org

Personal Exposure Monitoring

Regular evaluation of exposure to hazardous substances in the workplace is a critical practice. nj.gov Personal exposure monitoring for ethyl methacrylate typically involves collecting air samples from the breathing zone of an employee to determine the concentration of the substance. nj.govnih.gov This data is essential for assessing the adequacy of control measures and ensuring compliance with occupational exposure limits.

The National Institute for Occupational Safety and Health (NIOSH) provides a specific analytical method, NIOSH Method 2537, for the collection and analysis of both mthis compound and this compound. keikaventures.comwikisource.orgcdc.govcdc.govdnacih.com This method involves drawing air through a solid sorbent tube (XAD-2) to capture the methacrylate vapors. keikaventures.comwikisource.orgcdc.gov The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC/FID). keikaventures.comwikisource.org The working range for this compound using this method is 0.11 to 19.7 ppm (0.50 to 91.7 mg/m³) for a 3-liter air sample. cdc.gov

While there are established Permissible Exposure Limits (PELs) for the more extensively studied mthis compound (MMA), specific occupational exposure limits for this compound have not been established by all regulatory bodies. nj.govcdc.gov For instance, the Occupational Safety and Health Administration (OSHA) in the United States does not have a specific PEL for this compound. osha.gov However, some jurisdictions and organizations have set their own limits. For example, in British Columbia, the time-weighted average (TWA) limit for this compound is 50 ppm. worksafebc.com It is often suggested to use the exposure limits for mthis compound as a guideline for controlling exposure to this compound due to their structural similarity. unigel.com.br The American Conference of Governmental Industrial Hygienists (ACGIH) has set a TLV-TWA of 50 ppm and a TLV-STEL of 100 ppm for mthis compound. acgih.org

Table 1: NIOSH Method 2537 for this compound

ParameterSpecification
Sampler Solid Sorbent Tube (XAD-2, 400/200 mg)
Flow Rate 0.01 to 0.05 L/min
Sample Volume 1 to 8 L
Shipment Dry ice
Sample Stability 7 days at 25°C; 31 days at 5°C
Analytical Technique Gas Chromatography, Flame Ionization Detector (GC/FID)
Analyte This compound
Desorption 2 mL Carbon Disulfide with sonication
Working Range (3-L sample) 0.11 to 19.7 ppm (0.50 to 91.7 mg/m³)
Detection Limit 0.5 µg per sample
Data sourced from NIOSH Manual of Analytical Methods. keikaventures.comwikisource.orgcdc.gov

Engineering Controls and Ventilation Effectiveness

Engineering controls are the most effective means of reducing exposure to this compound in the workplace. nj.gov These controls are designed to remove or isolate the hazard at its source. Key engineering controls for handling this compound include:

Enclosure of Operations: Where feasible, enclosing processes that use this compound can significantly reduce the release of vapors into the work environment. nj.gov

Local Exhaust Ventilation (LEV): LEV systems are highly effective at capturing contaminated air at its source before it can enter the breathing zone of workers. nih.govca.gov This is considered the most economical and safest method for minimizing personnel exposure to airborne contaminants. nih.gov The system should be designed to move the contaminant away from the worker. nih.gov

General Dilution Ventilation: This involves bringing fresh air into the work area to dilute the concentration of airborne contaminants. gjchemical.com While less effective than LEV, it can be used to supplement local exhaust. gjchemical.com All ventilated areas should comply with regulations such as OSHA Regulation 29 CFR Part 1910. gjchemical.com Explosion-proof motors should be used for mechanical ventilation systems. gjchemical.com

Studies have shown that proper ventilation can significantly reduce methacrylate levels. For example, in nail salons, proper ventilation can lower this compound concentrations by as much as 90%. safecosmetics.org In a study comparing two vacuum mixing systems for poly-mthis compound bone cement, it was found that a laminar flow ventilation system in an operating theatre resulted in significantly lower airborne MMA concentrations compared to a laboratory with standard ventilation. nih.gov

Health and Safety Practices in Professional Settings

In addition to engineering controls, a comprehensive health and safety program is crucial for protecting workers from this compound exposure. This includes safe work practices and the use of personal protective equipment (PPE).

Safe Work Practices:

Handling Procedures: Handle in a well-ventilated area and avoid the formation of vapors and mists. unigel.com.br Use non-sparking tools and ground all transfer lines and equipment to prevent static electricity buildup. unigel.com.brnih.gov

Hygiene: Workers should wash their hands and face thoroughly after handling this compound and before eating, drinking, or smoking. unigel.com.brchemos.de Contaminated work clothing should be promptly removed and laundered by individuals informed of the hazards. nj.gov

Emergency Facilities: Eyewash stations and safety showers should be readily available in the immediate work area for emergency use. nj.govfishersci.comark-chem.co.jp

Personal Protective Equipment (PPE): When engineering controls are not sufficient to control exposure, PPE should be used. mpausa.org OSHA 1910.132 requires employers to determine the appropriate PPE for each hazard and train employees on its use. nj.gov

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are recommended. unigel.com.brfishersci.com A face shield may be necessary when there is a risk of splashing. nj.gov

Skin Protection: Wear protective gloves and clothing to prevent skin contact. nj.govfishersci.com The choice of glove material should be based on the specific operation; neoprene, butyl rubber, or polyethylene (B3416737) gloves are often recommended. unigel.com.br ACGIH recommends Polyvinyl Alcohol as a protective material. nj.gov

Respiratory Protection: If exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn. fishersci.com The type of respirator will depend on the concentration of this compound in the air. gjchemical.com For known vapor concentrations, an air-purifying respirator with organic vapor cartridges may be appropriate. gjchemical.com

Regulatory Frameworks and Compliance

National and International Regulatory Status (e.g., REACH, AICIS)

This compound is subject to various national and international chemical regulations.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, this compound is registered under the REACH regulation with the registration number 01-2119490215-40. mpausa.orgatamanchemicals.comnovasolchemicals.comnih.gov The Methacrylate REACH Task Force, a consortium of manufacturers, completed the registration for several lower methacrylates, including EMA. mpausa.org This registration involves a comprehensive hazard assessment and an evaluation of safe handling conditions for identified uses. mpausa.org Under REACH, this compound is subject to use restrictions as detailed in Annex XVII. fishersci.com

AICIS (Australian Industrial Chemicals Introduction Scheme): In Australia, this compound is listed on the Australian Inventory of Industrial Chemicals (AICS). chemos.de

Other International Regulations:

Canada: Products containing this compound must be labeled with the warning "Avoid skin contact." cosmeticsinfo.org

United States: this compound is listed on the Toxic Substances Control Act (TSCA) Inventory. gjchemical.com

Table 2: International Regulatory Status of this compound

JurisdictionRegulatory Body/InventoryStatus
European Union REACHRegistered (01-2119490215-40), Use Restricted (Annex XVII) fishersci.commpausa.orgnovasolchemicals.com
Australia AICIS (AICS)Listed chemos.de
Canada Health CanadaUse is restricted in cosmetics ewg.org
United States TSCAListed gjchemical.com
New Zealand EPAApproved with controls (HSR001044) nih.gov

Guidelines for Safe Use in Commercial Products

Specific guidelines have been established for the safe use of this compound in certain commercial products, particularly in the cosmetics industry.

Cosmetic Ingredient Review (CIR) Expert Panel: The CIR Expert Panel has assessed the safety of this compound for use in cosmetics. cosmeticsinfo.org They concluded that this compound is safe for use in artificial nail products when the application is accompanied by directions to avoid skin contact, due to its potential to cause skin sensitization. cosmeticsinfo.orgresearchgate.net The primary hazard associated with these products is inadvertent skin contact. cosmeticsinfo.orgresearchgate.net

European Union Cosmetics Regulation: this compound is permitted for use in cosmetic and personal care products in Europe under the general provisions of the Cosmetics Regulation. cosmeticsinfo.org

The use of this compound in nail products is widespread, often comprising 70-90% of acrylic monomers. atamanchemicals.com Therefore, adherence to safety guidelines is crucial for both professionals and consumers to minimize the risk of adverse effects.

Human and Ecological Risk Assessment Methodologies

The risk assessment of this compound involves distinct methodologies to evaluate potential risks to human health and the environment. These approaches integrate data on the substance's intrinsic hazardous properties with an analysis of potential exposure levels. For human health, risk is characterized by comparing exposure estimates to health-based guidance values. For the environment, the assessment focuses on the potential for adverse effects on various environmental compartments and the organisms within them, considering the substance's fate and behavior in the environment.

Quantitative Risk Assessment Approaches

Quantitative risk assessment (QRA) for this compound utilizes numerical estimates to characterize the risk. epa.gov This involves a systematic process of integrating toxicity data with exposure information to derive a quantitative measure of risk. epa.gov Key methodologies include the Margin of Exposure (MOE) and the Threshold of Toxicological Concern (TTC). sci-hub.se

The MOE approach is a common method used in risk assessment. It is calculated by dividing a no-observed-adverse-effect level (NOAEL) from animal studies by the estimated human exposure level. sci-hub.se A sufficiently high MOE provides confidence that the level of human exposure is unlikely to cause adverse health effects. For this compound, MOEs have been calculated for various toxicological endpoints using data from studies on the substance itself or from read-across analogues like mthis compound and butyl methacrylate. sci-hub.se For instance, a conservative NOAEL of 50 mg/kg/day from a 60-day study in male rats was used for the repeated dose toxicity endpoint. sci-hub.se Similarly, a NOAEL for reproductive toxicity was determined to be 300 mg/kg/day. sci-hub.se

Another quantitative tool is the Threshold of Toxicological Concern (TTC). This principle establishes a human exposure threshold for chemicals at which there is a very low probability of an appreciable risk to human health. sci-hub.se The total systemic exposure to this compound has been compared to the TTC for Cramer Class I materials, indicating that at current use levels, the exposure is below this threshold for both repeated dose toxicity and genotoxicity. sci-hub.se

These quantitative approaches rely on established human health benchmarks, such as the Reference Dose (RfD) for non-carcinogenic effects and Cancer Slope Factors (CSFs) for carcinogenic risk evaluation. epa.gov These benchmarks are derived from extensive toxicological data from animal or human studies. epa.gov

Table 1: Margin of Exposure (MOE) Calculations for this compound
EndpointNo-Observed-Adverse-Effect Level (NOAEL)Basis for NOAELCalculated Margin of Exposure (MOE)
Repeated Dose Toxicity50 mg/kg/day60-day oral study in male rats33,333,333
Developmental Toxicity752 mg/kg/dayDerived from read-across analog501,333,333
Fertility Toxicity300 mg/kg/dayDerived from read-across analog (n-Butyl Methacrylate)200,000,000
Data derived from a fragrance ingredient safety assessment. sci-hub.se

Environmental Impact Analysis

The environmental impact analysis of this compound evaluates its fate, persistence, and potential to cause harm to ecosystems. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT). sci-hub.se Key degradation pathways for methacrylates like this compound are rapid biodegradation in water and photodegradation in the atmosphere. mpausa.org

In aquatic environments, this compound is readily biodegradable by bacteria found in water and sewage treatment plants. mpausa.org Laboratory tests confirm its rapid biodegradation. mpausa.org Due to this rapid degradation, it is not expected to persist or enter the food chain. mpausa.org Extensive reviews under EU and OECD programs have concluded that while methacrylate esters can range from low to high toxicity to aquatic organisms, this compound (EMA) is among the least toxic. mpausa.org The toxicity tends to increase with molecular size, making EMA less hazardous than larger esters like 2-ethylhexyl methacrylate (2-EHMA). mpausa.org The OECD assessment concluded that while there is a potential hazard for the environment, the rapid biodegradation and limited potential for bioaccumulation make it a low priority for further work. mpausa.org

In the atmosphere, this compound reacts with photochemically produced hydroxyl radicals and ozone. mpausa.org The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 6.5 hours, while the half-life for the reaction with ozone is about one day. mpausa.org These rapid degradation rates indicate that the substance will not persist in the air. mpausa.org

Screening assessments, such as the one conducted under the Canadian Environmental Protection Act, 1999 (CEPA), have classified this compound and similar substances as having a low potential to cause ecological harm based on low hazard and low exposure potentials. canada.ca

Table 2: Ecotoxicity and Environmental Fate of this compound
ParameterFindingSource
Aquatic Toxicity (Fish)LC50 (Salmo gairdneri, 96h): 100 mg/L
Aquatic Toxicity (Invertebrates)EC50 (Daphnia, 48h): > 66 mg/L
Aquatic Toxicity (Algae)EC50 (Pseudokirchneriella subcapitata, 72h): > 110 mg/L
BiodegradabilityReadily biodegradable (79.10%) gjchemical.com
Atmospheric Half-life (vs. OH radical)~6.5 hours mpausa.org
Atmospheric Half-life (vs. Ozone)~1 day mpausa.org
Persistence, Bioaccumulation, Toxicity (PBT) StatusNot considered a PBT substance sci-hub.segjchemical.com

Q & A

Basic: What are the standard synthetic routes for ethyl methacrylate, and how can its purity be validated experimentally?

Methodological Answer:
this compound (EMA) is typically synthesized via esterification of methacrylic acid with ethanol or transesterification of mthis compound with ethyl alcohol under acidic catalysis . To validate purity, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended. For example, GC-MS can detect residual monomers, inhibitors (e.g., hydroquinone, methyl ether of hydroquinone at 15–28 ppm), and methacrylic acid impurities (<0.1%) . Fourier-transform infrared spectroscopy (FTIR) is also used to confirm polymerization completion by monitoring the disappearance of the C=C bond peak at ~1630 cm⁻¹ .

Advanced: How can experimental design optimize EMA-based nanoparticle encapsulation efficiency while minimizing particle size?

Methodological Answer:
A Box–Behnken design (BBD) is effective for optimizing parameters such as polymer concentration, emulsifier (e.g., polyvinyl alcohol, PVA), and drug loading. For EMA-based nanoparticles, studies show that increasing polymer (e.g., poly(mthis compound), PMMA) and drug concentrations while reducing PVA content enhances encapsulation efficiency (84–94%) and reduces particle size . For example, PMMA nanoparticles achieved a particle size of 120–250 nm by tuning PVA from 0.5% to 2% w/v . Response surface methodology (RSM) can model interactions between variables and validate predictions experimentally .

Basic: What analytical techniques are critical for characterizing EMA copolymers in materials science?

Methodological Answer:
Key techniques include:

  • Gel Permeation Chromatography (GPC): Determines molecular weight distribution of EMA copolymers.
  • Nuclear Magnetic Resonance (NMR): Identifies copolymer composition (e.g., EMA-methyl acrylate ratios in Paraloid® B72) .
  • Differential Scanning Calorimetry (DSC): Measures glass transition temperature (Tg), which varies with copolymer structure (e.g., EMA’s Tg is ~65°C) .
  • FTIR: Confirms crosslinking efficiency by tracking C=C bond conversion .

Advanced: How can conflicting data on EMA polymerization kinetics be resolved in radical copolymerization studies?

Methodological Answer:
Discrepancies in reactivity ratios (e.g., EMA vs. acrylonitrile in cellulose grafting) arise from differences in initiator systems (e.g., Ce(IV) ions) and solvent polarity. For instance, EMA’s reactivity ratio (r₁ = 1.15) with acrylonitrile (r₂ = 0.68) indicates alternating copolymerization, validated via Mayo-Lewis plots and IR spectroscopy . To resolve contradictions:

Control solvent effects: Hydrophobic solvents reduce chain transfer, favoring EMA incorporation .

Validate via end-group analysis: Quantify residual monomers using HPLC or GC-MS .

Replicate conditions: Ensure temperature (±0.1°C) and initiator concentration consistency .

Basic: What safety protocols are essential when handling EMA in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to limit inhalation exposure (TLV: 50 ppm) .
  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill management: Absorb EMA with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Polymerization safety: Monitor exothermic reactions during bulk polymerization to prevent thermal runaway .

Advanced: How does EMA’s reactivity in chain-transfer reactions compare to structurally similar monomers?

Methodological Answer:
EMA’s chain-transfer constants (Ctr) differ from mthis compound (MMA) and ethyl acrylate (EA) due to steric and electronic effects. For example:

  • In hydrocarbon solvents, EMA radicals show higher hydrogen abstraction (Ctr = 0.15) than MMA (Ctr = 0.08) .
  • In alcohols, EMA’s Ctr (0.22) exceeds EA (0.18) due to enhanced radical stability from the methyl group .
    These trends are quantified via Mayo equation:
    1DP=1DP0+Ctr[S][M]\frac{1}{DP} = \frac{1}{DP_0} + C_{tr} \frac{[S]}{[M]}

where DPDP = degree of polymerization, [S][S] = solvent concentration, and [M][M] = monomer concentration.

Basic: What are the key applications of EMA in biomedical research?

Methodological Answer:

  • Drug delivery: EMA-based nanoparticles (e.g., PMMA) enhance sustained release of hydrophobic drugs (e.g., valsartan) with >90% encapsulation efficiency .
  • Dental resins: EMA-modified acrylic resins improve flexural strength (65–85 MPa) and reduce water sorption in dentures .
  • Tissue engineering: EMA copolymers (e.g., with hydroxythis compound) create hydrogels with tunable mechanical properties .

Advanced: How can molecular dynamics (MD) simulations predict EMA copolymer behavior in solvent environments?

Methodological Answer:
MD simulations using force fields (e.g., OPLS-AA) model EMA-solvent interactions:

Solubility parameters: Calculate Hansen parameters (δD, δP, δH) to predict EMA compatibility with solvents (e.g., acetone vs. ethanol) .

Swelling behavior: Simulate crosslinked EMA copolymers in aqueous environments to predict diffusion coefficients (D \sim10⁻¹⁰ m²/s) .

Validation: Compare simulated Tg values with experimental DSC data (±5°C error tolerance) .

Basic: How should EMA polymerization kinetics be monitored in real time?

Methodological Answer:

  • In situ FTIR: Track C=C bond conversion at 1630 cm⁻¹ .
  • Dilatometry: Measure volume shrinkage during bulk polymerization (EMA density: 0.91 g/cm³) .
  • Gravimetry: Quantify monomer conversion by mass loss after solvent evaporation .

Advanced: What statistical approaches resolve batch-to-batch variability in EMA-based polymer synthesis?

Methodological Answer:

  • Multivariate analysis (MVA): Use PCA to identify critical factors (e.g., initiator purity, temperature fluctuations) causing variability .
  • Quality-by-Design (QbD): Define a design space for EMA polymerization using ICH Q8 guidelines, ensuring robustness .
  • Control charts: Monitor molecular weight (Mw) and polydispersity index (PDI) across batches, with action limits at ±2σ .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.